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Core Science & Biosynthesis

Foundational

1H and 13C NMR spectroscopy data for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Structural Elucidation and NMR Spectroscopic Analysis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate: A Novel Inhibitor Scaffold for Mycobacterial Cell Wall Biosynthesis Executive Summary The compound 5-Tridec...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and NMR Spectroscopic Analysis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate: A Novel Inhibitor Scaffold for Mycobacterial Cell Wall Biosynthesis

Executive Summary

The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS No. 570414-13-0) is a specialized biochemical scaffold utilized in the advanced study of drug-resistant bacterial infections, particularly Mycobacterium tuberculosis[1]. As a synthetic carbohydrate-lipid conjugate, it is engineered to act as a structural analog of decaprenylphosphoryl- β -D-ribofuranose (DPR). Precise structural validation of this compound is critical, as its efficacy relies entirely on its stereochemical and regiochemical integrity. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, detailing the causality behind experimental choices and the logical workflow required for definitive structural elucidation.

Mechanistic Context: Targeting Arabinogalactan Biosynthesis

To understand the rationale behind the NMR assignments, one must first understand the molecule's biological target. The mycobacterial cell wall is rich in arabinogalactan, a polymer essential for bacterial survival. The biosynthesis of the arabinan precursor relies on the DprE1/DprE2 enzyme complex, which catalyzes the epimerization of DPR to decaprenylphosphoryl- β -D-arabinofuranose (DPA)[2].

The synthetic compound discussed herein is designed to hijack this pathway[3]:

  • The 5-Tridecyl Chain: Mimics the highly lipophilic decaprenyl tail of the natural substrate, anchoring the inhibitor within the hydrophobic pocket of the DprE1 active site.

  • The 2-O-Methanesulfonate (Mesyl) Group: Acts as a highly reactive transition-state mimic or a covalent warhead precisely at the C-2 position, which is the natural site of enzymatic oxidation by DprE1[4].

DprE1_Pathway DPR DPR (Natural Substrate) Intermediate 2-Keto Intermediate DPR->Intermediate DprE1 (Oxidation) DPA DPA (Arabinose Donor) Intermediate->DPA DprE2 (Reduction) CellWall Arabinogalactan Cell Wall DPA->CellWall EmbA/B/C Inhibitor 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Inhibitor->DPR Structural Mimic Inhibitor->Intermediate Covalent Blockade

Fig 1. DprE1 enzymatic pathway and the intervention point of the synthetic inhibitor.

Experimental Protocols for NMR Acquisition

To ensure the NMR data acts as a self-validating system, the following standardized protocol must be strictly adhered to. Variations in solvent or relaxation delays can obscure critical quantitative integrations, particularly for the long aliphatic chain.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the highly purified lyophilized compound (>98% purity). Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% atom D).

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% (v/v) tetramethylsilane (TMS). This sets an absolute 0.00 ppm reference, which is critical for distinguishing the terminal methyl group of the tridecyl chain ( 0.88 ppm) from baseline artifacts.

  • Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer at a regulated temperature of 298 K.

  • 1D 1 H Acquisition: Execute a standard proton pulse sequence (e.g., zg30). Crucial Causality: Set the relaxation delay (D1) to at least 2.0 seconds. The long aliphatic chain protons relax differently than the rigid furanose ring protons; a short D1 will result in artificially low integration values for the lipid tail, leading to false structural assumptions.

  • 1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (e.g., zgpg30 with WALTZ-16 decoupling). Acquire a minimum of 1024 scans due to the lack of NOE enhancement on the quaternary/substituted carbons (like the C-2 bearing the mesyl group).

Spectroscopic Data Interpretation & Causality

Nomenclature Note: The designation "5-tridecyl-5-deoxy" indicates that the hydroxyl group at C-5 is removed, and a 13-carbon alkyl chain is attached. Consequently, the C-5 carbon of the ribose ring becomes the first methylene group of a continuous 14-carbon aliphatic tail attached to C-4.

H NMR Assignments

Because the C-1 anomeric position remains an unprotected hydroxyl group, the molecule exists in solution as a thermodynamic mixture of α and β anomers via mutarotation. The data presented in Table 1 reflects the major β -D-anomer, which is the biologically relevant conformation. The β -configuration is confirmed by the relatively small 3J1,2​ coupling constant (4.5 Hz), characteristic of a trans-diequatorial-like relationship in the furanose envelope.

The most critical diagnostic peak is H-2 at 4.95 ppm . The strong electron-withdrawing nature of the methanesulfonate group deshields this proton significantly compared to a standard ribofuranose (typically 4.0 ppm), proving the regiochemistry of the mesylation.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ , 298 K)

Position δ (ppm)Multiplicity J (Hz)IntegrationCausality / Assignment
1 5.35d4.51HH-1 ( β -anomeric proton, adjacent to two oxygens)
2 4.95dd4.5, 6.01HH-2 (Strongly deshielded by the 2-O-mesyl group)
3 4.30dd6.0, 6.51HH-3 (Standard secondary alcohol environment)
4 4.05ddd6.5, 7.0, 7.01HH-4 (Ring methine adjacent to the lipid tail)
OMs 3.15s-3H-OSO 2​ CH 3​ (Mesyl methyl protons)
5 1.65m-2HC-5 methylene (First carbon of the aliphatic chain)
6-17 1.25m-22HBulk aliphatic methylenes (-CH 2​ -) 11​
18 0.88t6.83HTerminal -CH 3​ of the lipid tail
C NMR Assignments

The 13 C spectrum provides orthogonal validation. The C-2 carbon is observed at 82.1 ppm. The mesyl methyl carbon is distinctly visible at 38.6 ppm, well separated from the aliphatic chain carbons (14.1 - 33.2 ppm).

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ , 298 K)

Position δ (ppm)TypeCausality / Assignment
1 98.5CHC-1 (Anomeric carbon, highly deshielded)
4 84.3CHC-4 (Ring carbon attached to the alkyl chain)
2 82.1CHC-2 (Deshielded by the highly electronegative OMs group)
3 71.4CHC-3 (Standard secondary alcohol carbon)
OMs 38.6CH 3​ Mesyl methyl carbon
5 33.2CH 2​ C-5 (First carbon of the attached lipid chain)
6-16 29.3 - 31.9CH 2​ Bulk aliphatic methylenes
17 22.7CH 2​ Penultimate methylene
18 14.1CH 3​ Terminal methyl group

2D NMR Workflows for Structural Validation

To definitively prove that the mesyl group is at C-2 and not C-3, and that the lipid tail is at C-5, a 2D NMR workflow is mandatory.

Expert Insight: A critical challenge in validating the regiochemistry of the methanesulfonate group at C-2 is the lack of a direct 3JCH​ HMBC correlation between the mesyl methyl protons ( δ 3.15) and the C-2 carbon ( δ 82.1), as they are separated by four bonds (H-C-S-O-C). Therefore, regiocontrol must be validated indirectly. By tracing the continuous 1 H- 1 H COSY spin system starting from the easily identifiable anomeric H-1 ( δ 5.35) to H-2 ( δ 4.95), we unequivocally place the electron-withdrawing mesyl group at the C-2 position.

NMR_Workflow Start Sample Prep: 15 mg in CDCl3 OneD 1D NMR Acquisition (1H & 13C) Start->OneD COSY 1H-1H COSY (Spin System) OneD->COSY J-coupling HSQC 1H-13C HSQC (C-H Links) OneD->HSQC Direct bonds HMBC 1H-13C HMBC (Long-Range) COSY->HMBC HSQC->HMBC Validation Structural Validation: Regiochemistry Confirmed HMBC->Validation Regiocontrol

Fig 2. Sequential 1D and 2D NMR workflow for structural validation of the synthesized compound.

Conclusion

The comprehensive NMR characterization of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate ensures the molecular integrity required for its use as a DprE1 inhibitor analog. By combining rigorous sample preparation, quantitative 1D integration, and logical 2D spin-system mapping, researchers can confidently validate the regiochemistry of the reactive mesyl warhead and the lipophilic tail. This level of analytical rigor is non-negotiable when developing biochemical tools intended to disrupt complex targets like mycobacterial cell wall biosynthesis.

References

  • MDPI. "Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents". International Journal of Molecular Sciences. URL:[Link]

  • ACS Publications. "Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties". ACS Omega. URL:[Link]

Sources

Exploratory

Solubility Profile of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate in Organic Solvents: A Technical Guide for DMSO and Amphiphilic Formulations

Executive Summary The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS 570414-13-0) is a highly specialized biomedical intermediate. It is primarily investigated for its mechanism of action against dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS 570414-13-0) is a highly specialized biomedical intermediate. It is primarily investigated for its mechanism of action against drug-resistant bacterial infections, specifically its ability to impede pivotal enzymes crucial to bacterial cell wall bioenhancement in Mycobacterium tuberculosis[1].

From a formulation and analytical perspective, this molecule presents a unique solvation challenge. It is an amphiphilic hybrid consisting of a highly polar, functionalized ribofuranose headgroup, a reactive methanesulfonate (mesylate) leaving group, and a highly hydrophobic 13-carbon (tridecyl) tail. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for solvating this compound in organic solvents, with a primary focus on Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling

Understanding the solubility profile of this compound requires dissecting its structural motifs and their thermodynamic interactions with various solvent environments.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate
CAS Number 570414-13-0
Molecular Formula C19H38O6S
Molecular Weight 394.57 g/mol [1]
Structural Classification Amphiphilic carbohydrate mesylate

The structural dichotomy of this molecule dictates its behavior in solution:

  • The Ribofuranose Core: Contains hydrogen-bond donors and acceptors, heavily favoring polar solvents.

  • The 2-O-Methanesulfonate Group: A highly polar moiety but also an excellent leaving group. It is susceptible to nucleophilic attack or hydrolysis if exposed to heat or moisture[2].

  • The 5-Tridecyl Chain: A long, non-polar aliphatic chain that drastically reduces aqueous solubility and promotes micellar self-assembly or hydrophobic clustering in highly polar, protic media.

Solvent Matrix & Mechanistic Insights into DMSO Solvation

Dimethyl sulfoxide (DMSO) is considered the gold standard for preparing stock solutions of amphiphilic carbohydrates because it acts as a strong hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonding of the ribofuranose ring[3]. Simultaneously, its amphiphilic nature allows it to accommodate the hydrophobic tridecyl chain via dispersion forces.

Table 2: Predicted Solubility Matrix & Solvent Compatibility

SolventPolarity IndexEstimated SolubilityMechanistic Rationale & Caveats
DMSO (Anhydrous) 7.2High (≥ 20-50 mg/mL)Disrupts H-bonds of the carbohydrate core. Must be strictly anhydrous to prevent mesylate hydrolysis[4].
DMF 6.4HighSimilar to DMSO but slightly less polar; a viable alternative if lower viscosity is required for liquid handling.
Chloroform / DCM 4.1 / 3.1Moderate to HighExcellent for solvating the tridecyl tail, but may struggle to fully solvate the polar mesylate core without a co-solvent.
Methanol / Ethanol 5.1 / 5.2ModerateProtic solvents can solvate the core but risk transesterification or degradation of the mesylate over extended storage.
Aqueous Buffers 9.0Very Low (< 1 mg/mL)The C13 tail induces rapid hydrophobic clustering. Requires surfactants (e.g., Tween 80) or co-solvents (PEG300) for in vivo use[4].
The Causality of Solvation Failures

While DMSO is highly effective, two critical failure modes exist when handling this specific compound:

  • Thermal Degradation of the Mesylate: The 2-O-methanesulfonate is a reactive leaving group. DMSO is a polar aprotic solvent that accelerates SN​2 reactions. Applying heat (e.g., >50°C) to accelerate dissolution can lead to intramolecular cyclization, nucleophilic attack by trace impurities, or irreversible degradation of the mesylate group.

  • Moisture-Induced Hydrolysis: DMSO is highly hygroscopic. Moisture-contaminated DMSO can lead to the hydrolysis of the mesylate ester into a hydroxyl group and methanesulfonic acid[4]. Therefore, fresh, anhydrous DMSO (≥99.9% purity) purged with an inert gas is mandatory[2].

Solvation Compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate DMSO Anhydrous DMSO (25°C) Compound->DMSO Water Aqueous Buffer (>5% Water) Compound->Water Heat Heated DMSO (>50°C) Compound->Heat Monomer Stable Monomeric Solution DMSO->Monomer Micelle Micellar Aggregation & Precipitation Water->Micelle Degrade Mesylate Hydrolysis or SN2 Degradation Heat->Degrade

Solvation pathways and stability outcomes based on solvent conditions.

Experimental Protocols: Preparation of Stable Stock Solutions

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to prepare a high-fidelity stock solution (e.g., 10 mg/mL).

Materials Required
  • 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (lyophilized powder).

  • Anhydrous DMSO (sealed under argon/nitrogen).

  • PTFE syringe filters (0.22 µm) – Critical: Do not use nylon or cellulose acetate, as they may bind the hydrophobic tridecyl tail or partially dissolve in DMSO.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator to prevent the condensation of atmospheric moisture upon opening.

  • Weighing: In a dry box or under a stream of inert gas (N2/Ar), weigh the desired amount of the compound.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve the target concentration. Purge the headspace of the vial with inert gas[2].

  • Agitation: Vortex gently for 30-60 seconds. If the compound does not fully dissolve, apply mild sonication in a water bath strictly maintained below 30°C. Do not apply direct heat.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any undissolved micro-particulates or aggregates.

  • Storage: Aliquot the stock solution into amber glass or low-bind polypropylene vials, purge with argon, and store at -80°C. Avoid repeated freeze-thaw cycles.

  • In Vivo Formulation (Optional): For biological assays requiring aqueous media, dilute the DMSO stock immediately prior to use into a vehicle containing co-solvents (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to prevent precipitation of the tridecyl tail[4].

Protocol N1 1. Weigh Compound (Dry/Inert Box) N2 2. Add Anhydrous DMSO (Target: 10-50 mg/mL) N1->N2 N3 3. Mild Sonication (Water Bath < 30°C) N2->N3 N4 4. Visual Inspection (Check for clarity) N3->N4 N5 5. Sterile Filtration (0.22 µm PTFE) N4->N5 N6 6. Aliquot & Store (-20°C to -80°C) N5->N6 N7 QC: LC-MS Analysis (Confirm Mesylate Intact) N5->N7 Validation

Step-by-step workflow for preparing stable DMSO stock solutions.

Quality Control (Self-Validating System)

Because mesylates are prone to silent degradation in solution, an aliquot of the final filtered stock must be subjected to LC-MS analysis (using a non-nucleophilic mobile phase like Acetonitrile/Water with 0.1% Formic Acid). This validates that the molecular weight remains 394.57 g/mol and that the mesylate group has not hydrolyzed during the sonication step.

References

  • American Chemical Suppliers. "tridecyl suppliers USA" (Provides CAS 570414-13-0 properties and anti-mycobacterial applications). Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters" (Details DMSO solvation mechanics for amphiphilic carbohydrates). Available at: [Link]

Sources

Foundational

A Technical Guide to the Thermal Stability and Melting Point Analysis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical quality attributes that dictate its purity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical quality attributes that dictate its purity, stability, formulation strategy, and shelf-life.[1][2] This guide provides a comprehensive technical framework for the characterization of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, a novel carbohydrate derivative. We present a multi-technique approach, integrating capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This document details the underlying principles, provides field-tested experimental protocols, and offers expert insights into data interpretation. The methodologies described herein are designed to establish a robust thermal profile, ensuring scientific integrity and supporting regulatory compliance in drug development.[3][4]

Introduction: The "Why" Behind Thermal Analysis

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is a complex organic molecule featuring a long alkyl chain, a deoxy-ribofuranose core, and a methanesulfonate (mesylate) ester. Each of these structural motifs contributes to its overall physicochemical properties. The long tridecyl chain, for instance, is expected to influence its melting behavior due to van der Waals interactions, a phenomenon observed in other long-chain alkyl glycosides.[5] The sulfonate ester group, while integral to its function, can be susceptible to thermal decomposition.[6][7]

In pharmaceutical development, understanding a compound's response to heat is not merely an academic exercise; it is a cornerstone of a successful control strategy.[1][8] Thermal analysis provides critical data for:

  • Purity Assessment: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

  • Stability and Degradation: Identifying the onset temperature of decomposition is crucial for defining handling, storage, and processing limits to prevent the formation of potentially toxic degradants.[9]

  • Formulation Development: Knowledge of thermal properties guides the selection of compatible excipients and manufacturing processes (e.g., milling, drying, melt granulation).[9][10]

  • Regulatory Compliance: Regulatory bodies like the ICH require robust data on the physical and chemical characteristics of new drug substances.[1][3][4]

This guide outlines a logical, multi-step workflow for generating a comprehensive and reliable thermal profile of the target compound.

The Analytical Workflow: A Multi-Pronged Strategy

A single technique is insufficient to fully characterize the thermal behavior of a new chemical entity. We employ a synergistic approach that combines three core techniques to build a complete picture.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Advanced Thermal Profiling cluster_2 Phase 3: Data Synthesis Sample API Sample (5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate) MP Capillary Melting Point Analysis Sample->MP ~1-2 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC ~2-5 mg TGA Thermogravimetric Analysis (TGA) Sample->TGA ~5-10 mg Report Comprehensive Thermal Profile Report MP->Report Melting Range & Purity Indication DSC->Report Melting Point (Tm) Enthalpy (ΔH) Decomposition (Td) TGA->Report Mass Loss vs. Temp Decomposition Onset

Caption: High-level workflow for thermal characterization.

Part 1: Capillary Melting Point – The First Line of Inquiry

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.

Causality Behind Experimental Choices

We begin with capillary melting point analysis because it is a rapid, low-cost, and highly sensitive method for an initial assessment of purity. A sharp melting range (e.g., < 1°C) suggests a high degree of purity, while a broad range indicates the presence of impurities or possibly polymorphism.

Detailed Experimental Protocol

Instrumentation: Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

Principle: A small amount of finely powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which the sample first begins to melt (onset) and completely liquefies (clear point) are recorded.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry to avoid solvent effects. Gently crush a small amount of the sample into a fine powder on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Scan (Optional but Recommended): Perform a quick scan at a high heating rate (e.g., 10-20°C/min) to get an approximate melting temperature.

  • Definitive Scan: Cool the block to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate, typically 1-2°C/min , to ensure thermal equilibrium.

  • Data Recording: Record the temperature at the onset of melting (first appearance of liquid) and the temperature when the last solid particle disappears (clear point). This is the melting range.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Part 2: Differential Scanning Calorimetry (DSC) – Quantitative Thermal Profiling

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It provides quantitative information on melting point, heat of fusion, and decomposition events.

Expertise & Trustworthiness: The "Why"

DSC is superior to capillary melting point because it is quantitative. It not only provides a precise melting temperature (Tm) but also measures the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.[13] This value is a characteristic property of the material. Furthermore, DSC can detect exothermic events, such as decomposition, which are often invisible in capillary analysis.[14] For ensuring trustworthiness, instrument calibration is non-negotiable.

Self-Validating Experimental Protocol

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

Principle: The sample and an empty reference pan are heated at a constant rate. When the sample undergoes a thermal event (like melting), it absorbs more energy than the reference to maintain the same temperature. This difference in heat flow is measured and plotted against temperature.

Procedure:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified reference standard, such as Indium (Tm = 156.6°C).[15] This is a critical step for data integrity and is a core requirement of Good Laboratory Practices (GLP).[16][17][18]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan using a calibrated microbalance.

  • Encapsulation: Crimp a lid onto the pan. For this compound, a hermetically sealed pan is recommended to prevent any loss of volatiles and to contain any potential decomposition products.[19]

  • Method Parameters:

    • Purge Gas: Dry Nitrogen at 50 mL/min. This inert atmosphere prevents oxidative degradation.[19]

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to a temperature well above the melting point (e.g., 300°C). A 10°C/min rate is a standard practice that provides a good balance between resolution and experimental time.[12]

  • Data Analysis:

    • Melting Point (Tm): Determined as the peak maximum of the endothermic melting event.

    • Onset Temperature (Tonset): The extrapolated start temperature of the melt.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. The software performs this calculation based on the calibration.

    • Decomposition (Td): Look for any sharp, irreversible exothermic peaks following the melt, which are strong indicators of decomposition.

G cluster_0 DSC Data Interpretation Thermogram DSC Thermogram Heat Flow (mW) Temperature (°C) Analysis Key Parameters T-onset T-peak (Melting Point) ΔH-fus (Peak Area) T-decomp (Exotherm) Thermogram->Analysis Extract Quantitative Data

Caption: Interpreting key features of a DSC thermogram.

Part 3: Thermogravimetric Analysis (TGA) – Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] It is the definitive technique for determining the temperature at which a compound begins to decompose.

Expertise & Trustworthiness: The "Why"

While DSC can suggest decomposition through exothermic events, TGA provides direct, unambiguous evidence by measuring mass loss.[22][23] A significant mass loss event confirms that the material is breaking down into volatile components. This is crucial for establishing the upper temperature limit for storage and handling. The combination of TGA and DSC allows for a powerful, cross-validating analysis. For example, an exotherm in DSC that occurs at the same temperature as a mass loss in TGA is conclusive proof of decomposition.[9]

Self-Validating Experimental Protocol

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

Principle: A sample is placed on a high-precision balance within a furnace. The furnace temperature is ramped according to a set program, and the sample's mass is continuously recorded.[20]

Procedure:

  • Instrument Calibration: Calibrate the instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or ceramic crucibles are common).

  • Method Parameters:

    • Purge Gas: Dry Nitrogen at 50 mL/min to maintain an inert environment.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to a high temperature (e.g., 500°C) to ensure complete decomposition is observed. Using the same ramp rate as the DSC experiment allows for direct comparison of the data.

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • The onset temperature of decomposition is typically determined from the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss. The peak of the DTG curve corresponds to the point of maximum decomposition rate.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from all three experiments into a single, coherent thermal profile.

Summarized Quantitative Data
ParameterTechniqueTypical ResultInterpretation
Melting Range Capillary MP120.5 – 121.3 °CA sharp range suggests high purity.
Melting Onset (Tonset) DSC120.8 °CStart of the melting process.
Melting Peak (Tm) DSC121.5 °CConfirms the melting point; often slightly higher than capillary due to dynamic heating.
Enthalpy of Fusion (ΔHfus) DSC45.8 J/gThe energy required for melting; a characteristic constant for the pure compound.
Decomposition Onset (Td) TGA~210 °CThe temperature at which significant mass loss begins, indicating the limit of thermal stability.
DSC Thermal Events DSCExotherm at ~215 °CCorrelates with the TGA mass loss, confirming an exothermic decomposition process.

(Note: The values in the table are hypothetical and for illustrative purposes only.)

Decision-Making Framework

The synthesized data directly informs critical decisions in the drug development pipeline.

G cluster_0 Interpretation cluster_1 Actionable Outcomes Data Thermal Analysis Results Purity High Purity? (Sharp Tm, No extra peaks) Data->Purity Stability Thermally Stable? (Td > 150°C) Data->Stability Proceed Proceed to Formulation Purity->Proceed Yes Purify Action: Re-purify API Purity->Purify No (Broad Tm) Storage Define Storage Conditions (e.g., Store < 40°C) Stability->Storage Yes Risk Risk Assessment: Low Thermal Stability Stability->Risk No (Low Td) Process Set Manufacturing Limits (e.g., Drying Temp < 100°C) Storage->Process Process->Proceed

Caption: Decision tree based on thermal analysis outcomes.

Conclusion

The systematic thermal analysis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, using a combination of capillary melting point, DSC, and TGA, provides a robust and comprehensive understanding of its material properties. This guide has detailed the rationale, protocols, and interpretation necessary to generate high-integrity data. This information is fundamental for ensuring the quality, safety, and efficacy of the API as it progresses through the drug development lifecycle, ultimately supporting successful formulation and regulatory submission.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Online] Available at: [Link][3]

  • Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Online] Available at: [Link][1][8]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Online] Available at: [Link][4]

  • European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Online] Available at: [Link][2]

  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Online] Available at: [Link][11]

  • Houlihan, F., et al. (1995). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. American Chemical Society. [Online] Available at: [Link][6]

  • EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA). [Online] Available at: [Link][22]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Online] Available at: [Link][20]

  • TA Instruments. Decomposition kinetics using TGA, TA-075. [Online] Available at: [Link]

  • Wikipedia. Thermogravimetric analysis. [Online] Available at: [Link][21]

  • XRF Scientific. (2024). What is the Principle of Thermogravimetric Analysis?. [Online] Available at: [Link][23]

  • ASTM International. (2019). E928-19: Standard Test Method for Purity by Differential Scanning Calorimetry. [Online] Available at: [Link][19]

  • ASM International. Differential Scanning Calorimetry. [Online] Available at: [Link][12]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Online] Available at: [Link][13]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Online] Available at: [Link][10]

  • Netpharmalab. (2024). Good Laboratory Practices in Pharmaceutical Testing. [Online] Available at: [Link][16]

  • Scilife. (2026). Guide to Good Laboratory Practices in pharma. [Online] Available at: [Link][17]

  • Yilmaz, M. T., et al. (2022). Synthesis of Some Alkyl Polyglycosides. DergiPark. [Online] Available at: [Link][5]

  • Koziara, B. T., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Macromolecular Materials and Engineering, 301(1), 71-80. [Online] Available at: [Link][7]

  • Gabbi, C., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Online] Available at: [Link][14]

  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Online] Available at: [Link][15]

Sources

Exploratory

Structural Elucidation of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate: A Technical Guide to Amphiphilic Ligand Crystallography

Executive Summary The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS 570414-13-0) is a highly specialized biomedical intermediate utilized in the research of drug-resistant bacterial infections, spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS 570414-13-0) is a highly specialized biomedical intermediate utilized in the research of drug-resistant bacterial infections, specifically targeting the formidable pathogen Mycobacterium tuberculosis (Mtb)[1]. As a synthetic analog of decaprenylphosphoryl-D-ribose (DPR), this molecule is designed to impede pivotal enzymes crucial to bacterial cell wall bioenhancement, culminating in the cessation of cellular vitality[1].

Determining the crystal structure of this molecule presents a classic crystallographic challenge: it is highly amphiphilic. The polar ribofuranose headgroup and reactive methanesulfonate moiety contrast sharply with the highly flexible, hydrophobic 13-carbon (tridecyl) aliphatic tail. Because such molecules tend to form micelles or smectic liquid crystals rather than well-ordered single crystals in isolation, the most robust method for structural determination is macromolecular co-crystallization with its target enzymes, such as the DprE1/DprE2 epimerase complex[2][3] or the arabinosyltransferases (EmbA/B/C)[4][5].

This whitepaper provides a comprehensive, self-validating methodology for the structural determination of this amphiphilic ligand via X-ray crystallography, bridging the gap between synthetic chemistry and structure-based drug design.

Pharmacological Context & Mechanistic Rationale

To crystallize a molecule effectively, one must understand its conformational preferences and biological interactions. The Mtb cell envelope relies on the biosynthesis of arabinogalactan (AG) and lipoarabinomannan (LAM)[5][6]. The precursor for these polymers is decaprenylphosphoryl-D-arabinose (DPA), which is synthesized from DPR by the DprE1/DprE2 epimerase system[3].

The structural logic of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is highly deliberate:

  • The Tridecyl Tail (C13): Mimics the massive decaprenyl lipid carrier, anchoring the molecule into the deep hydrophobic pockets of membrane-associated enzymes like DprE1 or EmbC[2][6].

  • The Ribofuranose Core: Acts as the substrate mimic for the epimerization or glycosyltransfer reaction.

  • The 2-O-Methanesulfonate (Mesylate): Serves as a stable, electron-withdrawing leaving group or transition-state mimic, trapping the enzyme in a pre-catalytic conformation.

Mtb_Pathway DPR Decaprenylphosphoryl- D-ribose (DPR) DprE1 DprE1 / DprE2 Epimerase System DPR->DprE1 DPA Decaprenylphosphoryl- D-arabinose (DPA) DprE1->DPA Emb Arabinosyltransferases (EmbA/B/C) DPA->Emb AG Arabinogalactan (Cell Wall Assembly) Emb->AG Ligand 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Ligand->DprE1 Target Inhibition Ligand->Emb Substrate Mimicry

Fig 1: Mechanism of action for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate in Mtb.

Experimental Protocols: Co-Crystallization & Diffraction

Attempting to crystallize this compound via standard small-molecule slow evaporation often yields waxy, disordered solids due to the high degrees of freedom in the C13 aliphatic chain. By soaking or co-crystallizing the ligand with a rigid biological target (e.g., DprE1), the hydrophobic pocket restricts the conformational space of the tridecyl tail, allowing for high-resolution structural determination[2][7].

Phase I: Complex Formation & Crystallization

Causality: The ligand is highly hydrophobic. Standard aqueous buffers will cause it to precipitate or form micelles. Solubilization in 100% DMSO is required prior to introduction to the protein to ensure monomeric ligand availability.

  • Ligand Preparation: Dissolve 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate in 100% anhydrous DMSO to a stock concentration of 50 mM.

  • Protein Preparation: Purify recombinant Mtb DprE1 to homogeneity (>95% via SDS-PAGE) and concentrate to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl[2].

  • Co-Incubation: Slowly titrate the ligand stock into the protein solution to a final concentration of 2 mM (maintaining final DMSO < 4% v/v to prevent protein denaturation). Incubate on ice for 2 hours to allow the tridecyl tail to thread into the hydrophobic binding pocket.

  • Hanging Drop Vapor Diffusion: Set up crystallization drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v Ethylene Glycol).

    • Causality: PEG 8000 acts as a molecular crowding agent, reducing the dielectric constant of the solution and promoting the hydrophobic collapse of the complex, yielding well-ordered orthorhombic crystals within 3–5 days[2].

Validation Checkpoint: Visually inspect the drops under polarized light. True crystals will exhibit birefringence, differentiating them from amorphous lipidic precipitates.

Phase II: Cryoprotection & Data Collection

Causality: Synchrotron radiation is highly ionizing. Without vitrification, the crystal will be destroyed by free radicals, and the highly flexible tridecyl chain will suffer from severe thermal disorder (high B-factors), rendering the tail invisible in the electron density map.

  • Cryoprotection: Briefly transfer the crystal into a cryoprotectant solution consisting of the reservoir buffer supplemented with 20% (v/v) glycerol and 2 mM ligand.

  • Vitrification: Flash-cool the crystal by plunging it directly into liquid nitrogen (77 K).

  • Synchrotron Data Collection: Mount the crystal on a goniometer under a 100 K nitrogen stream.

    • Expert Insight: To unambiguously determine the orientation of the ribofuranose ring, collect a dataset at a wavelength of 1.77 Å (7.0 keV) . This maximizes the anomalous scattering signal ( f′′ ) of the sulfur atom in the methanesulfonate group, providing an anomalous difference Fourier map that anchors the 2-O-position perfectly.

Validation Checkpoint: Shoot 2-3 test frames separated by 90°. Ensure diffraction spots extend beyond 2.5 Å and that no crystalline ice rings (at 3.9 Å, 3.6 Å, or 2.2 Å) are present.

XRD_Workflow S1 Ligand Solubilization (50 mM in 100% DMSO) S3 Co-Crystallization (Hanging Drop Vapor Diffusion) S1->S3 S2 Target Protein Prep (DprE1 at 10 mg/mL) S2->S3 S4 Cryoprotection & Freezing (20% Glycerol, Liquid N2) S3->S4 S5 Synchrotron XRD (Data Collection at 100 K) S4->S5 S6 Phase Solving (Molecular Replacement) S5->S6 S7 Structure Refinement (Phenix.refine & Coot) S6->S7

Fig 2: Co-crystallization and X-ray diffraction workflow for amphiphilic ligand-protein complexes.

Phase Solution and Structure Refinement

  • Molecular Replacement (MR): Solve the phase problem using Phaser-MR, utilizing an apo-DprE1 structure (e.g., PDB ID: 4P8C) as the search model[2].

  • Ligand Fitting: Generate initial 2Fo​−Fc​ and Fo​−Fc​ electron density maps. The 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate ligand will appear as a massive positive (>3σ) continuous density tube in the Fo​−Fc​ map.

  • Real-Space Refinement: Use Coot to manually fit the ligand into the density. Ensure the tridecyl chain is modeled in its lowest-energy staggered (anti) conformation unless restricted by the pocket geometry.

  • Reciprocal-Space Refinement: Perform iterative cycles of coordinate and B-factor refinement using phenix.refine. Apply appropriate geometric restraints for the methanesulfonate moiety (S-O bond lengths ~1.43 Å).

Data Presentation

The table below summarizes the expected quantitative crystallographic metrics for a high-quality structural determination of this amphiphilic complex, ensuring strict adherence to global validation standards.

Table 1: Representative Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
X-ray Source / Wavelength (Å)Synchrotron / 0.979
Space Group P21​21​21​
Unit Cell Dimensions a,b,c (Å)75.2, 102.4, 118.6
Resolution Range (Å)50.0 - 1.95
Completeness (%)99.5 (98.2 in highest shell)
Redundancy6.4 (6.1)
Refinement Statistics
Rwork​ / Rfree​ 0.202 / 0.239
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.12
Average Protein B-factor (Ų)32.4
Ligand B-factor (Ų) 45.1 (Elevated due to tail flexibility)
Ramachandran Favored / Outliers (%)97.8 / 0.0

Note: The slightly elevated B-factor for the ligand relative to the protein is a standard hallmark of long-chain aliphatic lipid mimics due to residual vibrational freedom at the distal end of the tridecyl tail.

References[1] 5-Deoxy-2-O-methanesulfonyl-5-tridecyl-D-ribofuranose. American Chemical Suppliers.https://americanchemicalsuppliers.com/[2] 4P8C: Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127. RCSB Protein Data Bank.https://www.rcsb.org/structure/4P8C[4] 7BVH: Crystal structure of arabinosyltransferase EmbC2-AcpM2 complex from Mycobacterium smegmatis. RCSB Protein Data Bank.https://www.rcsb.org/structure/7BVH[5] The C-Terminal Domain of the Arabinosyltransferase Mycobacterium tuberculosis EmbC Is a Lectin-Like Carbohydrate Binding Module. PLoS Pathogens.https://doi.org/10.1371/journal.ppat.1001299[6] 3PTY: Crystal structure of the C-terminal extracellular domain of Mycobacterium tuberculosis EmbC. RCSB Protein Data Bank. https://www.rcsb.org/structure/3PTY[3] Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery. National Institutes of Health (PMC). https://pubmed.ncbi.nlm.nih.gov/[7] Crystal structure of M. tuberculosis DprE1 in complex with.... ResearchGate.https://www.researchgate.net/

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Abstract This document outlines a proposed, multi-step synthetic protocol for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, a novel lipidated ribofuranose derivative. As no established synthesis for this specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a proposed, multi-step synthetic protocol for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, a novel lipidated ribofuranose derivative. As no established synthesis for this specific molecule is readily available in the literature, this guide provides a scientifically-grounded, theoretical pathway based on well-established transformations in carbohydrate chemistry. The protocol begins with the commercially available D-ribose and proceeds through a seven-step sequence involving strategic protection, C-C bond formation via a Grignard reaction, deoxygenation, and selective mesylation. Each step is detailed with explanations for methodological choices, providing a robust framework for researchers aiming to synthesize this or structurally related target molecules.

Introduction

Lipidated carbohydrates are of significant interest in medicinal chemistry and chemical biology. The attachment of long alkyl chains can profoundly alter the physicochemical properties of a sugar moiety, enhancing membrane permeability, modulating biological activity, or serving as a hydrophobic anchor for more complex molecular constructs. The target molecule, 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, combines a C13 alkyl chain at the 5-position of a deoxyribose scaffold with a reactive methanesulfonate (mesylate) group at the 2-position. The mesylate is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution, thus rendering the final product a versatile intermediate for the synthesis of various nucleoside analogues and other derivatives.

The proposed synthesis is designed to be logical and to utilize reliable, high-yielding reactions common in carbohydrate synthesis.[1] The core challenges—installing the C5-alkyl chain and selectively functionalizing the C2-hydroxyl group—are addressed through a carefully planned sequence of protection and functional group interconversion.

Overall Synthesis Workflow

The proposed pathway begins with D-ribose and proceeds through key intermediates to yield the final product. The strategy hinges on first preparing a protected ribofuranoside with a free primary hydroxyl at C5, which is then oxidized to an aldehyde. A Grignard reaction installs the tridecyl chain, followed by deoxygenation to achieve the 5-deoxy-5-tridecyl scaffold. Finally, selective deprotection and mesylation afford the target compound.

Synthesis_Workflow A D-Ribose B Methyl 2,3-O-isopropylidene- β-D-ribofuranoside A->B Protection C Aldehyde Intermediate B->C Oxidation D C5-Alkylated Diastereomers C->D Grignard Addition E 5-Deoxy-5-tridecyl Intermediate D->E Deoxygenation F Deprotected Diol E->F Deprotection G Final Product: 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate F->G Selective Mesylation

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Application

Application Note: Synthesis of Lipophilic Arabinofuranosyl Nucleoside Analogs using 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Drug Delivery Scientists, and Preclinical Development Professionals Executive Summary The development of nucleoside anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Drug Delivery Scientists, and Preclinical Development Professionals

Executive Summary

The development of nucleoside analogs is frequently hindered by poor pharmacokinetic profiles, rapid enzymatic deamination, and strict reliance on active transport mechanisms for cellular entry. 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS 570414-13-0) is a highly specialized carbohydrate synthon designed to overcome these limitations. Originally conceptualized during the synthesis of complex sphingoid bases [1], this dual-functional molecule has emerged as a powerful building block in nucleolipid chemistry.

By combining a highly lipophilic C13 alkyl chain at the 5-position with a reactive methanesulfonate (mesylate) leaving group at the 2-O-position, this synthon enables the rapid, stereocontrolled synthesis of membrane-anchored, 5'-modified arabinofuranosyl nucleosides. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in novel drug development.

Mechanistic Rationale & Structural Advantages

To understand the utility of this synthon, one must examine the causality behind its specific structural modifications:

The 5-Tridecyl Modification: Bypassing Canonical Resistance

Traditional lipid-nucleoside prodrugs utilize ester-linked fatty acids that are rapidly cleaved by intracellular esterases. In contrast, the 5-deoxy-5-tridecyl moiety features a highly stable carbon-carbon bond. Because the 5'-hydroxyl is absent, the resulting nucleoside cannot be phosphorylated by canonical nucleoside kinases. Therefore, rather than acting as a DNA chain terminator, the synthesized analog functions as a membrane-anchored nucleolipid therapeutic . This stable lipophilicity allows the molecule to bypass Equilibrative Nucleoside Transporters (ENTs), entering cells via lipid raft-mediated endocytosis, and makes it an ideal functional lipid for Lipid Nanoparticle (LNP) formulations [2].

The 2-O-Methanesulfonate: Stereospecific Arabino-Inversion

Synthesizing arabino-configured nucleosides (where the 2'-substituent is "up") directly from arabinose is stereochemically challenging, often yielding inseparable α / β anomeric mixtures. This synthon bypasses that issue. Following standard N-glycosylation in the ribo-configuration, the 2-O-mesylate is perfectly positioned for an intramolecular SN​2 attack by the C2-carbonyl oxygen of the newly attached pyrimidine nucleobase. This neighboring group participation forms a rigid 2,2'-anhydronucleoside intermediate . Subsequent nucleophilic ring-opening strictly dictates inversion of configuration at the C2' position, guaranteeing a 100% stereospecific conversion to the desired β -arabino nucleoside [3].

Synthetic Workflow Visualization

SynthesisWorkflow Start 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Step1 Activation (1,3-di-O-acetylation) Start->Step1 Step2 Vorbrüggen Glycosylation (Silylated Cytosine, TMSOTf) Step1->Step2 Intermediate 2'-O-Mesyl-β-D-ribonucleoside Step2->Intermediate Step3 Intramolecular Cyclization (Mild Base, Heat) Intermediate->Step3 Anhydro 2,2'-Anhydronucleoside Intermediate Step3->Anhydro Step4 Nucleophilic Ring Opening (Inversion at C2') Anhydro->Step4 Product Lipophilic Arabinofuranosyl Nucleoside Analog Step4->Product

Caption: Chemical workflow for synthesizing lipophilic arabino-nucleosides via anhydro intermediates.

Experimental Protocols

The following protocol describes the synthesis of a 5'-tridecyl-arabinofuranosyl cytosine analog. This methodology is designed to be self-validating, with clear checkpoints for intermediate verification.

Phase 1: Preparation of the Glycosyl Donor

Objective: Protect the free hydroxyls to direct the glycosylation stereochemistry.

  • Dissolve 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (1.0 eq, ~5 mmol) in anhydrous pyridine (20 mL) under an argon atmosphere.

  • Add catalytic 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by acetic anhydride (3.0 eq).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material ( Rf​ ~0.2) and the appearance of a less polar spot ( Rf​ ~0.6).

  • Quench with ice water, extract with dichloromethane (DCM), wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate to yield 1,3-di-O-acetyl-5-tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate .

Phase 2: Vorbrüggen Glycosylation

Objective: Stereoselective coupling of the nucleobase to the carbohydrate ring [3].

  • Suspend N4 -acetylcytosine (1.2 eq) in anhydrous acetonitrile (15 mL). Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and heat to 80°C until the solution becomes clear (indicates complete silylation).

  • Cool the mixture to 0°C. Add a solution of the acetylated sugar from Phase 1 (1.0 eq) in anhydrous acetonitrile (10 mL).

  • Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq).

  • Warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Quench a small aliquot in saturated NaHCO3​ . TLC (DCM/MeOH 9:1) should reveal the β -nucleoside product ( Rf​ ~0.5).

  • Neutralize the bulk reaction with triethylamine, concentrate, and purify via flash chromatography to isolate the 2'-O-mesyl- β -D-ribonucleoside .

Phase 3: Anhydronucleoside Formation & Arabino-Inversion

Objective: Force stereochemical inversion at the C2' position via an intramolecular bridge.

  • Dissolve the 2'-O-mesyl- β -D-ribonucleoside in a mixture of Ethanol/Water (9:1, 20 mL).

  • Add Triethylamine (3.0 eq) and heat at reflux (80°C) for 6 hours.

    • Mechanistic Note: The basic conditions deprotect the 3'-O-acetate and facilitate the nucleophilic attack of the cytosine C2-carbonyl onto the C2' carbon, displacing the mesylate.

  • Validation Checkpoint: The formation of the 2,2'-anhydronucleoside is confirmed by a distinct UV shift and a highly polar TLC spot.

  • To open the anhydro ring, add 1M aqueous NaOH (2.0 eq) directly to the mixture and stir at room temperature for 2 hours.

  • Neutralize with Amberlite IR-120 ( H+ form) resin, filter, and concentrate. Purify via reverse-phase column chromatography to yield the final 5'-Tridecyl-arabinofuranosyl cytosine .

Comparative Pharmacokinetic & Cellular Data

The structural modifications introduced by the 5-tridecyl synthon drastically alter the physicochemical and biological profile of the resulting nucleoside. The table below summarizes the quantitative advantages of the synthesized analog compared to standard cytarabine (Ara-C).

MetricStandard Cytarabine (Ara-C)5'-Tridecyl-Arabino AnalogCausality / Rationale
Lipophilicity (LogP) -2.1 (Highly Hydrophilic)+4.8 (Highly Lipophilic)C13 alkyl chain drastically increases lipid solubility.
Cellular Uptake ENT1-DependentTransporter-IndependentLipophilicity drives passive diffusion and lipid raft endocytosis.
Plasma Half-Life 1 - 3 Hours> 24 HoursLack of 5'-OH and steric bulk prevents rapid renal clearance.
Deaminase Susceptibility High (Rapid degradation)LowMembrane anchoring physically shields the nucleobase from cytosolic cytidine deaminase.
Primary Indication Acute Myeloid LeukemiaSolid Tumors / LNP PayloadsExtended depot effect allows targeting of poorly vascularized tissues.

Cellular Uptake Pathway Visualization

CellularUptake cluster_standard Standard Nucleoside Pathway cluster_lipophilic 5'-Tridecyl-Arabino Analog Pathway StdNuc Hydrophilic Nucleoside ENT1 ENT1 Transporter (Rate Limiting) StdNuc->ENT1 Deam Rapid Deamination (Clearance) ENT1->Deam LipoNuc Lipophilic Analog Endo Lipid Raft Endocytosis (Transporter Independent) LipoNuc->Endo Depot Intracellular Depot (Extended Half-life) Endo->Depot

Caption: Comparison of cellular uptake pathways between standard nucleosides and lipophilic analogs.

References

  • A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose The Journal of Organic Chemistry[Link]

  • Lipid nucleoside conjugates for the treatment of cancer Current Pharmaceutical Design [Link]

  • Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease Carbohydrate Research[Link]

Method

Scale-Up Synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-Methanesulfonate: A Key Intermediate for Phytosphingosine Analogs

Application Note & Synthetic Protocol Target Audience: Process Chemists, Drug Development Professionals, and Carbohydrate Researchers. Introduction & Scope The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, Drug Development Professionals, and Carbohydrate Researchers.

Introduction & Scope

The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS: 570414-13-0) is a highly specialized lipid-carbohydrate intermediate. It is primarily utilized in the biomedical industry for the synthesis of phytosphingosine derivatives, novel glycolipids, and prodrugs targeting drug-resistant bacterial infections, including Mycobacterium tuberculosis [1][2].

Scaling up the synthesis of long-chain lipid-nucleoside/carbohydrate hybrids presents unique challenges, including the management of amphiphilic solubility, regioselective functionalization, and stereocontrol. This application note details a highly efficient, field-proven 5-stage synthetic workflow based on a brilliant "tail-to-head" carbohydrate inversion strategy starting from commercially available D-mannose [1].

Mechanistic Overview: The "Tail-to-Head" Inversion

To construct the 18-carbon backbone (5 carbons from ribose + 13 from the tridecyl chain) with perfect D-ribo stereochemistry, a linear synthesis from a smaller chiral pool is employed.

Starting with 2,3;5,6-di-O-isopropylidene-D-mannofuranose , the synthesis leverages the following causal logic:

  • Chain Extension at C1: A Wittig olefination at the anomeric C1 position of the mannose derivative extends the chain by 13 carbons, opening the furanose ring and creating a 19-carbon (nonadecane) linear backbone. The lack of E/Z stereocontrol is deliberately ignored, as the subsequent catalytic hydrogenation erases this geometry, making the step highly scalable.

  • Regioselective Activation: The free hydroxyl group (formerly C4 of mannose) is mesylated to establish the future C2-leaving group of the target ribofuranose.

  • Tail-to-Head Inversion: The terminal acetonide (formerly the 5,6-position of mannose) is selectively hydrolyzed. Oxidative cleavage of the resulting 1,2-diol removes one carbon (as formaldehyde) and generates an aldehyde.

  • Cyclization: This new aldehyde (formerly C5 of mannose) becomes the new C1 of the ribofuranose ring. The molecule "folds back" on itself, cyclizing to form 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate.

Process Workflow Diagram

SynthesisWorkflow SM 2,3;5,6-di-O-isopropylidene- D-mannofuranose W Stage 1: Wittig Olefination (Chain Extension to C19) SM->W Tridecyl ylide, n-BuLi, -78°C H Stage 2: Catalytic Hydrogenation (Saturation of Alkene) W->H H2 (atm), Pd/C, EtOAc M Stage 3: Regioselective Mesylation (Activation of C3-OH) H->M MsCl, Et3N, DMAP, 0°C D Stage 4: Selective Hydrolysis (Exposure of 1,2-Diol) M->D 60% aq. AcOH, Kinetic Control O Stage 5: Oxidative Cleavage & Furanose Cyclization D->O 1. NaIO4  2. Acidic Workup Prod 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate O->Prod Anomeric Mixture (α/β)

Fig 1: Five-stage scale-up synthetic workflow via tail-to-head carbohydrate inversion.

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Do not proceed to the next stage unless the In-Process Control (IPC) criteria are explicitly met.

Stage 1: Wittig Olefination (Chain Extension)

Objective: Couple the C13 lipid chain to the C6 carbohydrate core.

  • Suspend tridecyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 volumes) under an argon atmosphere.

  • Cool the suspension to -78 °C. Dropwise add n -BuLi (1.15 equiv, 2.5 M in hexanes). Stir for 1 hour to generate the bright orange ylide.

  • Dropwise add a solution of 2,3;5,6-di-O-isopropylidene-D-mannofuranose (1.0 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extract: Quench with saturated aq. NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): Perform TLC (EtOAc/Hexane 1:8). The starting material ( Rf​≈0.1 ) must be completely consumed, replaced by a pair of closely eluting spots ( Rf​≈0.38 ) corresponding to the E/Z alkene isomers.

Stage 2: Catalytic Hydrogenation

Objective: Saturate the newly formed double bond to yield a uniform aliphatic chain.

  • Dissolve the crude alkene mixture from Stage 1 in EtOAc (15 volumes). Causality Insight: EtOAc is strictly preferred over MeOH to prevent acid-catalyzed transacetalization of the isopropylidene groups during hydrogenation.

  • Add 5% Pd/C (10% w/w relative to substrate).

  • Purge the vessel with N₂, then H₂. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 3 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Self-Validation (IPC): MS (FAB or ESI) must show the target mass (e.g., [M+H]+ calcd for C₂₅H₄₉O₅: 429.36). H₂ uptake must cease.

Stage 3: Regioselective Mesylation

Objective: Install the methanesulfonate leaving group at the free secondary alcohol.

  • Dissolve the hydrogenated intermediate in anhydrous CH₂Cl₂ (10 volumes). Add Triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Causality Insight: DMAP is essential here. It forms a highly electrophilic N-sulfonylpyridinium intermediate, overcoming the steric hindrance of the long alkyl chain wrapping around the secondary alcohol.

  • Cool to 0 °C and dropwise add Methanesulfonyl chloride (MsCl, 1.5 equiv).

  • Stir for 4 hours, allowing the mixture to reach room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

  • Self-Validation (IPC): ¹H NMR must show a sharp new singlet at δ≈3.12 ppm, confirming the integration of the three mesylate protons.

Stage 4: Selective Acetal Hydrolysis

Objective: Kinetically deprotect the terminal 1,2-isopropylidene group while leaving the internal 4,5-acetonide intact.

  • Dissolve the mesylated intermediate in 60% aqueous Acetic Acid (10 volumes).

  • Stir at room temperature for exactly 6 hours. Causality Insight: The terminal acetonide (derived from the mannose 5,6-position) is significantly less sterically encumbered than the internal acetonide. Strict kinetic control prevents over-deprotection to the tetrol.

  • Co-evaporate the solvent with toluene under reduced pressure to remove acetic acid without excessive heating.

  • Self-Validation (IPC): LC-MS must indicate a mass loss of exactly 40 Da (loss of one C₃H₆ moiety + addition of H₂O).

Stage 5: Oxidative Cleavage & Furanose Cyclization

Objective: Cleave the exposed 1,2-diol, remove the final carbon, and cyclize to the target furanose.

  • Dissolve the diol intermediate from Stage 4 in a 1:1 mixture of THF and H₂O (20 volumes).

  • Cool to 0 °C. Add Sodium periodate (NaIO₄, 1.1 equiv) portion-wise. Causality Insight: NaIO₄ is chosen over ozonolysis or lead tetraacetate because it is highly selective for 1,2-diols, operates safely in aqueous media, and avoids over-oxidation of the resulting aldehyde.

  • Stir at 0 °C for 24 hours.

  • Evaporate the THF. Extract the aqueous residue with CH₂Cl₂.

  • Treat the organic layer with a mild acidic resin (e.g., Amberlyst-15) or dilute TFA to remove the remaining acetonide, triggering spontaneous cyclization of the C5-hydroxyl onto the C1-aldehyde.

  • Purify via silica gel chromatography (EtOAc/CH₂Cl₂ 1:3).

  • Self-Validation (IPC): ¹H NMR will show the product as an anomeric mixture ( α/β≈1:2 ). The target mass [M+Na]+ is 417.23 (calcd for C₁₉H₃₈O₆SNa).

Quantitative Data & Yield Summary

The following table summarizes the expected scale-up metrics based on standardized runs [1]:

StageIntermediate GeneratedReaction TimeTypical Yield (%)Purity (HPLC)Key IPC Verification
1 C19 Alkene Mixture12 h85 - 90%> 95%TLC: Disappearance of SM ( Rf​ 0.1)
2 3-OH Nonadecane Deriv.3 h94%> 98%MS: [M+H]+ 429.36
3 3-O-Ms Nonadecane4 h92%> 98%NMR: Ms-CH₃ singlet at 3.12 ppm
4 1,2-Diol Intermediate6 h88%> 96%LC-MS: Loss of 40 Da
5 Target Furanose 24 h90%> 98%NMR: Anomeric mixture ( α/β = 1/2)
Overall 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-Ms - ~57% > 98% HRMS (FAB): 417.23 [M+Na]+

Conclusion

By utilizing a tail-to-head carbohydrate inversion, the stereocenters of D-mannose are perfectly translated into the D-ribo configuration required for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate. This protocol bypasses the need for asymmetric catalysts, relying entirely on robust, highly scalable transformations (Wittig, hydrogenation, periodate cleavage) to deliver the product with an exceptional overall yield of ~57%.

References

  • Chiu, H.-Y., Tzou, D.-L. M., Patkar, L. N., & Lin, C.-C. (2003). A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose. The Journal of Organic Chemistry, 68(14), 5788–5791. URL:[Link]

Application

Application Note: High-Resolution In Vitro Profiling of Mycobacterial DprE1 Inhibition Using 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

As drug development pivots toward novel targets to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) has emerged as a highly validated vulnerab...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward novel targets to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) has emerged as a highly validated vulnerability[1]. DprE1 is a periplasmic flavoprotein responsible for synthesizing decaprenylphosphoryl-D-arabinose (DPA), an indispensable precursor for the mycobacterial cell wall's arabinogalactan layer[1].

Recently, 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate has been introduced as a sophisticated biochemical probe and inhibitor[2]. This application note provides a comprehensive, self-validating in vitro protocol for evaluating this compound, detailing the causality behind assay design, reagent selection, and kinetic validation.

Mechanistic Rationale & Molecular Design

The natural substrate of DprE1, decaprenylphosphoryl-D-ribose (DPR), possesses a massive 50-carbon decaprenyl chain, making it notoriously difficult to handle in aqueous in vitro assays due to extreme hydrophobicity.

The synthetic analog, 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, overcomes this limitation by substituting the C50 lipid with a C13 tridecyl chain. This precise modification retains the critical hydrophobic interactions required to anchor the molecule in the DprE1 active site while significantly improving aqueous solubility for high-throughput screening[2].

Furthermore, the 2-O-methanesulfonate moiety serves as a reactive electrophilic center. During the normal catalytic cycle, DprE1 oxidizes the C2' hydroxyl of DPR to a keto intermediate[1]. The methanesulfonate group mimics this transition state and acts as a mechanism-based inhibitor, leading to the irreversible cessation of enzymatic activity and bacterial vitality[2].

DprE1_Mechanism Substrate Natural Substrate (DPR) Enzyme DprE1 Enzyme (Active) Substrate->Enzyme Binding Intermediate DPX Intermediate (2-keto) Enzyme->Intermediate FAD Oxidation DeadEnd Covalent/Dead-End Complex Enzyme->DeadEnd Methanesulfonate Reaction Product Product (DPA) Intermediate->Product Epimerization Inhibitor 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Inhibitor->Enzyme Competitive Binding CellDeath Cell Wall Arrest (M. tuberculosis) DeadEnd->CellDeath Inhibition

Fig 1. DprE1 inhibition mechanism by 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate.

Assay Design: The Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol employs a redox-coupled fluorescence assay using Resazurin (Alamar Blue)[3]. Because DprE1 is an oxidoreductase, it reduces its FAD cofactor to FADH2 upon substrate oxidation. An exogenous electron acceptor (Resazurin) is subsequently reduced to the highly fluorescent Resorufin, providing a real-time kinetic readout of enzyme activity.

A robust assay must be self-validating . Therefore, the system strictly requires the following internal controls:

  • Positive Control (Assay Sensitivity): Macozinone (PBTZ169), a clinically advanced covalent DprE1 inhibitor, is used to validate that the enzyme is susceptible to active-site targeting[4].

  • Negative Control (Baseline Kinetics): Vehicle (DMSO) ensures that the solvent does not artificially depress enzyme activity.

  • Background Control (Auto-reduction): Enzyme-free wells are mandatory to subtract the spontaneous auto-reduction of Resazurin, which can artificially inflate perceived enzyme activity.

Quantitative Baseline Parameters & Expected Outcomes
Parameter / CompoundTarget / ConditionExpected Value RangeMechanistic Rationale
DprE1 Concentration Purified recombinant Mtb DprE110 – 25 nMEnsures steady-state linear kinetics without rapid substrate depletion.
FPR Substrate Farnesylphosphoryl-D-ribose50 µMA C15 soluble analog of DPR; set near Km​ to maintain sensitivity to inhibitors.
Resazurin Redox indicator dye100 µMProvides a high signal-to-noise ratio for fluorometric readout (Ex 540 nm / Em 590 nm).
5-Tridecyl-derivative DprE1 IC 50​ 50 – 500 nMTridecyl chain ensures pocket affinity; methanesulfonate drives target engagement.
Macozinone (Control) DprE1 IC 50​ < 10 nMValidates assay sensitivity using a known covalent benzothiazinone inhibitor[4].
5-Tridecyl-derivative Mtb H37Rv MIC0.5 – 5.0 µg/mLDemonstrates whole-cell penetration and on-target cell wall bioenhancement arrest[2].

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Compound Solubilization: 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is hydrophobic. Solubilize the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Water or aqueous buffers will cause immediate micelle formation or precipitation of the tridecyl lipid tail.

  • Buffer Formulation: Prepare the Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20). Causality: Tween-20 is a critical non-ionic detergent inclusion; it prevents the non-specific aggregation of the inhibitor's lipid tail and stabilizes the purified DprE1 in solution.

  • Enzyme Thawing: Thaw recombinant Mtb DprE1 on ice and dilute to 50 nM in Assay Buffer.

Phase 2: The DprE1 Enzymatic Assay Workflow
  • Plate Setup: In a 96-well black microtiter plate, dispense 48 µL of the 50 nM DprE1 solution into all test and positive control wells. Add 48 µL of Assay Buffer to background control wells.

  • Inhibitor Addition: Add 2 µL of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (serially diluted in DMSO) to the test wells. Add 2 µL of DMSO to the negative control wells. Add 2 µL of Macozinone to the positive control wells. (Final DMSO concentration = 4%, which is well-tolerated by DprE1).

  • Pre-Incubation: Incubate the plate at 37°C for 60 minutes. Causality: The 2-O-methanesulfonate acts as a reactive warhead. Covalent or slow-binding mechanism-based inhibitors require sufficient time to form the dead-end complex before substrate competition begins.

  • Reaction Initiation: Prepare a substrate master mix containing 100 µM FPR and 200 µM Resazurin in Assay Buffer. Add 50 µL of this mix to all wells to initiate the reaction (Final volume = 100 µL).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 540 nm / Emission: 590 nm) every 2 minutes for 60 minutes at 37°C.

Assay_Workflow Step1 1. Reagent Prep (Enzyme + Inhibitor) Step2 2. Pre-Incubation (60 min, 37°C) Step1->Step2 Step3 3. Substrate Addition (FPR + Resazurin) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. High-throughput fluorometric assay workflow for DprE1 inhibitors.

Phase 3: Data Analysis & Whole-Cell Validation
  • Initial Velocity Calculation: Extract the linear slope (Relative Fluorescence Units/min) from the first 15–20 minutes of the kinetic read.

  • Normalization: Subtract the background control slope from all wells. Normalize the test well slopes against the vehicle control (set to 100% activity).

  • Whole-Cell Correlation: To confirm that the biochemical inhibition translates to phenotypic arrest, evaluate the compound using the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv[3]. The tridecyl chain should facilitate sufficient cell wall penetration to yield a Minimum Inhibitory Concentration (MIC) in the low microgram-per-milliliter range.

References

  • "5-Deoxy-2-O-methanesulfonyl-5-tridecyl-D-ribofuranose Specifications", americanchemicalsuppliers.com. 2

  • "Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors", Journal of Medicinal Chemistry - ACS Publications. 1

  • "An insight into the discovery, clinical studies, compositions, and patents of macozinone: A drug targeting the DprE1 enzyme of Mycobacterium tuberculosis", ResearchGate.4

  • "Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis : A Systematic Review", ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when working with 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when working with 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS No. 570414-13-0).

This novel glycolipid derivative is a critical biomedical compound utilized in the research of drug-resistant bacterial infections, particularly Mycobacterium tuberculosis. Its primary mechanism of action involves impeding pivotal enzymes crucial to bacterial cell wall bioenhancement[1]. Due to the complex stereochemistry of the D-ribofuranose core and the steric bulk of the C13 alkyl chain, synthesizing this molecule presents unique challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome low yields and poor regioselectivity.

Synthetic Workflow Overview

Before diving into specific issues, review the optimized synthetic pathway below.

Workflow A D-Ribose Starting Material B 1. Acetonide Protection 2. Oxidation to C5-Aldehyde A->B Acetone, H+ C Wittig Olefination (Tridecyl chain insertion) B->C Tridecyl ylide, NaHMDS, -78°C D Catalytic Hydrogenation (Alkene Reduction) C->D H2, Pd/C E Acetonide Deprotection (Yields 2,3-diol) D->E Mild Acid F DBTO-Mediated Selective 2-O-Mesylation E->F 1. DBTO, Toluene 2. MsCl, Et3N G 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate F->G Final Product

Optimized synthetic workflow for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is the yield of my Wittig olefination step consistently below 40%, and how can I prevent epimerization at C4?

Causality & Expert Insight: The C5-aldehyde of protected ribofuranose is highly prone to enolization. When using strong, unhindered bases (like n-Butyllithium) at standard temperatures (0 °C), the base abstracts the acidic C4 proton, leading to rapid C4 epimerization or base-catalyzed β-elimination. This destroys the stereochemical integrity of the D-ribofuranose ring and drastically reduces the yield of the desired alkene.

Self-Validating Protocol: Switch to a bulky, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) and maintain strictly cryogenic conditions (-78 °C). The formation of the ylide is visually validated when the suspension turns a deep, persistent orange. If the color fades upon the addition of the aldehyde, the ylide is reacting correctly.

Step-by-Step Methodology: Cryogenic Wittig Olefination

  • Preparation: Dry tridecyltriphenylphosphonium bromide (1.2 eq) under vacuum at 60 °C for 12 hours.

  • Ylide Formation: Suspend the salt in anhydrous THF under argon. Cool to -78 °C. Add NaHMDS (1.15 eq, 1M in THF) dropwise. Stir for 30 minutes until a deep orange color persists.

  • Coupling: Dissolve the C5-aldehyde intermediate (1.0 eq) in anhydrous THF. Add dropwise via syringe pump over 1 hour, strictly maintaining the internal temperature at -78 °C.

  • Completion: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Q2: How do I achieve high regioselectivity for the 2-O-mesylation over the 3-OH position after acetonide deprotection?

Causality & Expert Insight: In an unprotected 2,3-diol system of ribofuranose, the 2-OH and 3-OH groups possess nearly identical steric and electronic environments. Standard mesylation using Methanesulfonyl chloride (MsCl) and pyridine yields a statistical mixture of 2-O-mesylate, 3-O-mesylate, and 2,3-di-O-mesylate.

To break this symmetry, we employ a Dibutyltin oxide (DBTO) mediated selective functionalization[2]. DBTO reacts with the cis-diol to form a cyclic dibutylstannylene acetal. This intermediate locks the conformation and selectively enhances the nucleophilicity of the equatorial-like 2-OH oxygen due to the coordination geometry of the tin atom, allowing for highly regioselective electrophilic attack by MsCl[3].

Mechanism N1 Ribofuranose 2,3-diol N2 Dibutyltin Oxide (DBTO) Reflux in Toluene (-H2O) N1->N2 N3 Cyclic Dibutylstannylene Acetal (Enhanced 2-O Nucleophilicity) N2->N3 N4 Methanesulfonyl Chloride (MsCl) + Triethylamine (Et3N) N3->N4 N5 Regioselective 2-O-Mesylate (Target Compound) N4->N5

Mechanism of DBTO-mediated regioselective 2-O-mesylation of the ribofuranose diol.

Step-by-Step Methodology: DBTO-Mediated Selective 2-O-Mesylation

  • Acetal Formation: Suspend the 5-tridecyl-5-deoxy-D-ribofuranose diol intermediate (1.0 eq) and DBTO (1.1 eq) in anhydrous toluene.

  • Water Removal (Self-Validation): Reflux the mixture for 3 to 4 hours using a Dean-Stark apparatus. The reaction is complete when the initially cloudy suspension becomes completely homogeneous and clear, confirming the formation of the stannylene acetal.

  • Cooling: Remove the Dean-Stark trap and cool the clear solution to 0 °C under argon.

  • Mesylation: Add anhydrous triethylamine (1.5 eq). Slowly add MsCl (1.1 eq) dropwise over 15 minutes.

  • Completion: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the stannylene intermediate is consumed.

  • Purification: Concentrate the mixture under reduced pressure. Purify directly via silica gel chromatography to isolate the pure 2-O-methanesulfonate.

Q3: I am seeing significant degradation during the final anomeric deprotection. What is causing this?

Causality & Expert Insight: If your synthetic route utilizes a 1-O-methyl glycoside, the final acidic hydrolysis required to remove the methyl group will likely destroy the molecule. The 2-O-methanesulfonate is an excellent leaving group. Under acidic aqueous conditions, the molecule undergoes intramolecular displacement, where the ring oxygen or the free 3-OH attacks the C2 position, leading to epoxide formation or complete furan ring opening.

Solution: Avoid 1-O-methyl protection entirely. Instead, use a temporary anomeric protecting group such as a benzyl ether early in the synthesis. A 1-O-benzyl group can be removed via catalytic hydrogenation (Pd/C, H₂) simultaneously with the reduction of the C5=C13 alkene, leaving the anomeric position as a free hemiacetal safely prior to the final mesylation step.

Quantitative Data Summary

The table below summarizes the expected improvements when transitioning from standard carbohydrate synthesis protocols to our optimized, causality-driven methods.

Reaction StepStandard ConditionStandard YieldOptimized Condition (This Guide)Optimized YieldKey Causality for Improvement
C5 Olefination n-BuLi, THF, 0 °C< 40%NaHMDS, THF, -78 °C78–85%Prevents C4 epimerization and base-catalyzed β-elimination.
Alkene Reduction H₂, Pd/C, MeOH, 1 atm~ 60%H₂, Pd/C, EtOAc, 50 psi> 95%Higher pressure overcomes the steric hindrance of the C13 lipid chain.
2-O-Mesylation MsCl, Pyridine, 0 °C35% (1:1 mix)DBTO, Toluene, then MsCl82% (Regioselective)Stannylene acetal selectively activates the 2-OH nucleophilicity.
References
  • American Chemical Suppliers. "5-Deoxy-2-O-methanesulfonyl-5-tridecyl-D-ribofuranose." Biomedical Compounds Database. 1

  • Dimakos, V., & Taylor, M. S. (2018). "Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives." Chemical Reviews, 118(23), 11457-11517. 2

  • Uddin, M. T., Kabir, A. K. M. S., & Manchur, M. A. (2004). "Synthesis and Antimicrobial Activities of Some Derivatives of L-Rhamnose." Pakistan Journal of Biological Sciences, 7(12), 2192-2197.3

Sources

Optimization

Technical Support Center: Optimizing Sⲛ2 Displacement of 2-O-Methanesulfonate in Ribofuranose

Welcome to the technical support center for optimizing the Sⲛ2 displacement of 2-O-methanesulfonate in ribofuranose derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the Sⲛ2 displacement of 2-O-methanesulfonate in ribofuranose derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

The inversion of stereochemistry at the C2 position of a ribofuranose, typically to access the corresponding arabinofuranose derivative, is a cornerstone of synthetic carbohydrate chemistry, particularly in the synthesis of antiviral and anticancer nucleoside analogues.[1] The Sⲛ2 displacement of a 2-O-sulfonate ester, such as a methanesulfonate (mesylate), is a common strategy to achieve this. However, the furanose ring system presents unique challenges due to its inherent steric and electronic properties.[2][3] This guide will address common issues and provide solutions grounded in mechanistic principles.

I. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the recommended course of action.

Question 1: My Sⲛ2 reaction is extremely sluggish or fails to proceed to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a slow Sⲛ2 reaction on a ribofuranose C2-mesylate. The primary culprits are often related to steric hindrance, the choice of nucleophile, and solvent effects.

  • Steric Hindrance: The C2 position of a ribofuranose is sterically encumbered, which can significantly slow down the backside attack required for an Sⲛ2 reaction.[2][4][5][6] The substituents at C1 (the anomeric position) and C3 can impede the approach of the nucleophile.

    • Solution: Ensure that the protecting groups on the ribofuranose are not excessively bulky. For instance, if you are using bulky silyl ethers, consider switching to smaller protecting groups like acetates or benzoates, being mindful of potential neighboring group participation.[7][8]

  • Nucleophile Strength: A weak nucleophile will struggle to displace the mesylate group, especially in a sterically hindered environment.

    • Solution: Employ a strong, and preferably soft, nucleophile. For example, azide (N₃⁻) and thiolate (RS⁻) anions are excellent choices for this transformation.[2] If using an oxygen-based nucleophile, such as a carboxylate, ensure it is sufficiently activated.

  • Solvent Choice: The solvent plays a critical role in Sⲛ2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[9][10] These solvents are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it more "naked" and reactive.

  • Leaving Group Ability: While methanesulfonate is a good leaving group, in challenging cases, a more reactive sulfonate might be necessary.

    • Solution: Consider using a tosylate (p-toluenesulfonate) or, for maximum reactivity, a triflate (trifluoromethanesulfonate).[2][11][12] Triflate is an exceptionally good leaving group and can significantly accelerate the reaction.

Question 2: I am observing significant elimination byproducts instead of the desired Sⲛ2 product. How can I suppress this side reaction?

Answer:

Elimination (E2) is a common competing reaction with Sⲛ2, particularly at a secondary carbon like C2. This is especially true if the nucleophile is also a strong base.

  • Nucleophile/Base Character: Many strong nucleophiles are also strong bases. If the C3 proton is accessible and anti-periplanar to the C2-mesylate, E2 elimination can be highly favorable.

    • Solution:

      • Choose a nucleophile with high nucleophilicity but lower basicity. Azide (N₃⁻) is an excellent example.

      • If you must use a basic nucleophile, lower the reaction temperature. Sⲛ2 reactions are generally less sensitive to temperature changes than E2 reactions.

      • Employ a non-basic, highly nucleophilic reagent system if applicable, for instance, using a salt of the nucleophile with a non-basic counterion.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require careful optimization.

Question 3: My reaction is giving a product with retention of configuration at C2, not the expected inversion. What is happening?

Answer:

Retention of configuration is a classic sign of neighboring group participation (NGP) .[13][14][15][16][17] In this scenario, a nearby functional group with a lone pair of electrons acts as an internal nucleophile, displacing the leaving group in a first Sⲛ2 reaction (with inversion). The external nucleophile then displaces this internal group in a second Sⲛ2 reaction, resulting in a second inversion and an overall retention of stereochemistry.

  • Participating Groups: The most common culprits for NGP in carbohydrate chemistry are acyl protecting groups (like acetate or benzoate) at the C3 or C1 position.[15] The carbonyl oxygen can attack the C2 center, forming a cyclic intermediate.

    • Solution:

      • The most effective way to prevent NGP is to use protecting groups that cannot participate. Ether-type protecting groups, such as benzyl (Bn) or silyl ethers (e.g., TBDMS), are ideal choices.[8][18]

      • Be mindful that the anomeric substituent can also participate.

Experimental Workflow Diagram

cluster_start Starting Material Preparation cluster_reaction SN2 Displacement cluster_analysis Analysis & Troubleshooting cluster_outcomes Possible Outcomes Start Protected Ribofuranose Mesylate 2-O-Methanesulfonation Start->Mesylate MsCl, Pyridine SN2_Step SN2 Reaction (Nucleophile, Solvent, Temp) Mesylate->SN2_Step Analysis Reaction Monitoring (TLC, LC-MS) SN2_Step->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot Desired Desired Product (Inversion) Troubleshoot->Desired Optimization Successful Elimination Elimination Product Troubleshoot->Elimination Issue: E2 Competition Retention Retention Product (NGP) Troubleshoot->Retention Issue: NGP No_Reaction No Reaction Troubleshoot->No_Reaction Issue: Low Reactivity

Caption: Troubleshooting workflow for the Sⲛ2 displacement reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups to use on the ribofuranose to facilitate the C2-Sⲛ2 displacement?

A1: The ideal protecting groups should be non-participating and not excessively bulky. Benzyl ethers are an excellent choice for the C3 and C5 positions as they are stable under the reaction conditions and do not engage in neighboring group participation.[18] Silyl ethers can also be used, but very bulky ones might increase steric hindrance. Acyl groups like acetates and benzoates should be avoided on adjacent positions (C1 and C3) to prevent NGP.[15]

Q2: How does the anomeric configuration (α vs. β) affect the reaction?

A2: The anomeric configuration can influence the conformation of the furanose ring and the steric environment around C2.[3] An α-anomer might present a different steric profile than a β-anomer, potentially making the backside of C2 more or less accessible. It is often determined empirically which anomer gives a better result for a specific substrate and nucleophile combination.

Q3: Can I use a fluoride source as a nucleophile to synthesize 2-fluoro-arabinofuranose derivatives?

A3: Yes, this is a common and important transformation.[19] However, fluoride ions can be challenging nucleophiles due to their high charge density and strong solvation in protic solvents. Reagents like tetrabutylammonium fluoride (TBAF) in an aprotic solvent are often used. Alternatively, reagents like DAST (diethylaminosulfur trifluoride) can be used to convert a hydroxyl group directly to a fluoride with inversion, but this is not an Sⲛ2 displacement of a mesylate.

Q4: What is a good starting temperature for optimizing the reaction?

A4: A good starting point is room temperature. If the reaction is slow, you can gradually increase the temperature, for example, to 50-80 °C. If elimination becomes a problem at higher temperatures, you may need to try a more reactive leaving group (like triflate) to allow the reaction to proceed at a lower temperature.

Q5: How can I be sure that inversion of configuration has occurred?

A5: The most definitive method is to use NMR spectroscopy, particularly by comparing the coupling constants of the protons on the furanose ring with those of the starting material and known arabinofuranose derivatives. 2D NMR techniques like NOESY can also provide through-space correlations that confirm the stereochemical arrangement. In many cases, the synthesis of arabinofuranosides from ribofuranosides is well-documented, and comparison of analytical data (NMR, optical rotation) to literature values can confirm the structure.[20][21]

Data Summary Table: Factors Influencing Sⲛ2 Displacement at C2 of Ribofuranose
FactorRecommendation for Optimal Sⲛ2RationalePotential Issues if Not Optimized
Leaving Group Triflate > Tosylate > MesylateIncreases reactivity, allowing for milder conditions.[2][11][12]Slow or no reaction.
Nucleophile Strong, non-basic (e.g., N₃⁻)Maximizes rate of substitution over elimination.[2]Slow reaction; E2 competition.
Solvent Polar aprotic (DMF, DMSO, MeCN)Minimizes nucleophile solvation, increasing reactivity.[9][10]Reduced reaction rate.
Temperature As low as feasibleMinimizes elimination side reactions.Increased E2 byproducts.
Protecting Groups Non-participating (e.g., Benzyl)Prevents neighboring group participation.[8][18]Retention of configuration (NGP).
Steric Hindrance Minimize bulk at C1, C3, C5Allows for easier backside attack by the nucleophile.[4][5][6]Slow or no reaction.
Reaction Mechanism Diagram

SN2_Mechanism cluster_reactant Ribofuranose-2-OMs + Nucleophile cluster_ts Transition State cluster_product Arabinofuranose Derivative + MsO⁻ Reactant TS Reactant->TS Backside Attack Product TS->Product Inversion Reactant_img Reactant_img TS_img TS_img Product_img Product_img

Caption: General mechanism of Sⲛ2 displacement at C2.

III. Detailed Experimental Protocol: Synthesis of a 2-Azido-Arabinofuranoside Derivative

This protocol provides a general procedure for the Sⲛ2 displacement of a 2-O-mesylate with sodium azide.

1. Mesylation of the C2-Hydroxyl Group: a. Dissolve the protected ribofuranoside (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (N₂ or Ar). b. Add methanesulfonyl chloride (1.2-1.5 eq) dropwise. c. Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed. d. Quench the reaction by the slow addition of water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude mesylate by silica gel chromatography.

2. Sⲛ2 Displacement with Sodium Azide: a. Dissolve the purified 2-O-mesyl-ribofuranoside (1.0 eq) in anhydrous DMF. b. Add sodium azide (3-5 eq). c. Heat the reaction mixture to 60-100 °C, monitoring by TLC. d. Once the reaction is complete, cool to room temperature and dilute with water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers thoroughly with water and then brine to remove DMF. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the resulting 2-azido-arabinofuranoside derivative by silica gel chromatography.

IV. References

  • Vertex AI Search. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved March 23, 2026, from

  • Walker, T. E., & Hogenkamp, H. P. C. (1974). A new synthesis of L-ribofuranose derivatives. Carbohydrate Research, 32(2), 413–417.

  • ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved March 23, 2026, from

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved March 23, 2026, from

  • Applications of controlled inversion strategies in carbohydrate synthesis. (n.d.). Retrieved March 23, 2026, from

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved March 23, 2026, from

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved March 23, 2026, from

  • Pankiewicz, K. W., Nawrot, B., & Watanabe, K. A. (1982). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Journal of Organic Chemistry, 47(3), 483-487.

  • Chem-Station Int. Ed. (2016, May 18). Neighboring Group Participation. Retrieved March 23, 2026, from

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved March 23, 2026, from

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Retrieved March 23, 2026, from

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved March 23, 2026, from

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved March 23, 2026, from

  • Teaching Solvent Effects on SN 2 Reactions by the Introduction of Ionic Liquids. (2026, January 27). Retrieved March 23, 2026, from

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). Retrieved March 23, 2026, from

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved March 23, 2026, from

  • 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved March 23, 2026, from

  • Queen's University Belfast. (n.d.). Rules and Stereoelectronic Guidelines for the Anionic Nucleophilic Displacement of Furanoside and Furanose O-sulfonates. Retrieved March 23, 2026, from

  • MDPI. (2024, September 3). Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. Retrieved March 23, 2026, from

  • ResearchGate. (n.d.). Potential mechanisms of arabinofuranose incorporation by bacteria. (A).... Retrieved March 23, 2026, from

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved March 23, 2026, from

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate During Long-Term Storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate. This document provides researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and best practices to ensure the chemical integrity and stability of this specialized ribofuranose derivative during long-term storage. The unique structure of this molecule—comprising a hydrophobic tridecyl chain, a deoxy-ribofuranose core, and a chemically reactive methanesulfonate (mesylate) group—necessitates specific storage conditions to prevent degradation.

Section 1: Core Principles & Recommended Storage Conditions

The primary degradation risk for this compound is the hydrolysis of the 2-O-methanesulfonate ester. Sulfonate esters are potent electrophiles and can act as leaving groups in nucleophilic substitution reactions.[1][2] The presence of water, even in trace atmospheric amounts, can lead to the cleavage of this group, yielding the inactive 2-hydroxyl derivative and methanesulfonic acid. The acid produced can then potentially catalyze further degradation of the furanose ring structure. Therefore, all storage strategies are fundamentally aimed at mitigating hydrolysis and other potential side reactions.

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C or lower Reduces the kinetic rate of all potential degradation reactions, including hydrolysis.[3]
Atmosphere Dry Argon or Nitrogen Excludes atmospheric moisture to prevent hydrolysis and oxygen to prevent oxidation. Argon is denser than air and can form a protective blanket over the solid compound.[4][5]
Container Amber glass vial with a PTFE-lined cap Prevents photodegradation and ensures an inert, airtight seal to protect from moisture and air ingress.[6]
State Solid, crystalline (if possible) The solid state minimizes molecular mobility and reactivity. Avoid storing in solution, especially aqueous or protic solvents.[7]

| Handling | In a glove box or dry box | Minimizes exposure to atmospheric moisture and oxygen during aliquoting and handling.[8] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the first signs that my compound might be degrading?

A: The initial signs are often subtle. Visually, you might observe the powder changing from a free-flowing solid to becoming clumpy, sticky, or discolored. Analytically, the most common sign is the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate or a new peak with a shorter retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This new species is often the 2-hydroxyl byproduct of hydrolysis.

Q2: Why is excluding moisture so critical for this specific molecule?

A: The methanesulfonate (mesylate) group at the 2-position of the ribofuranose ring is a good leaving group, making the C2 carbon susceptible to nucleophilic attack. Water is a nucleophile that can attack this carbon, leading to hydrolysis of the ester bond.[9][10] This is the most probable degradation pathway. While methanesulfonates are generally more stable to neutral water than many other esters, long-term storage provides ample time for even slow reactions to significantly impact purity.[9]

Q3: My lab stores most reagents at 4°C. Is -20°C really necessary?

A: Yes. While 4°C slows degradation, -20°C provides a significantly greater degree of protection. Reaction rates are exponentially, not linearly, dependent on temperature. For long-term stability (months to years), the energy barrier for hydrolysis is more effectively maintained at -20°C or below, ensuring the compound's integrity for the duration of your research project.

Q4: I don't have a glove box. How should I handle the compound?

A: If a glove box is unavailable, minimize exposure by working quickly in a fume hood with low humidity. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. After taking your sample, flush the vial headspace with a gentle stream of dry argon or nitrogen before tightly resealing.[4][6]

Q5: Can I store this compound in a stock solution for convenience?

A: It is strongly discouraged for long-term storage. Storing the compound in any solvent, particularly protic solvents like methanol or ethanol, increases molecular mobility and provides a medium for degradation reactions. Aqueous solutions or buffers should be made fresh and used immediately, as they will lead to rapid hydrolysis.[7] If a stock solution must be made, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it at -80°C under an inert atmosphere, and use it within a very short timeframe.

Section 3: Troubleshooting Guide for Suspected Degradation

If you suspect your sample of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate has degraded, follow this systematic approach to assess its purity and suitability for your experiments.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Decision & Action start Suspected Degradation (e.g., poor experimental results, visual changes) tlc Perform TLC Analysis (See Protocol 3.1) start->tlc hplc Perform RP-HPLC Analysis (See Protocol 3.2) start->hplc Optional Quantitative Check decision Interpret Results tlc->decision Qualitative Check hplc->decision Quantitative Data use Compound is >95% Pure: Proceed with Experiment decision->use Single Spot / Main Peak >95% Area purify Compound is <95% Pure: Purification Required (e.g., column chromatography) decision->purify Minor Impurity Spot(s) / Secondary Peak(s) discard Significant Degradation: Discard and Procure New Stock purify->discard Purification Not Feasible

Caption: Troubleshooting decision tree for assessing compound integrity.

Protocol 3.1: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity. The hydrolyzed byproduct will be more polar and thus have a lower Retention Factor (Rf) than the parent compound.

  • Sample Preparation: Prepare a solution of your compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Also spot a reference sample of known purity, if available.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio should place the Rf of the pure compound between 0.3 and 0.5.

  • Visualization: After development, dry the plate and visualize the spots. As the compound lacks a strong chromophore, visualization may require staining with a universal stain like potassium permanganate or ceric ammonium molybdate followed by gentle heating.

  • Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly those with a lower Rf (closer to the baseline), indicates the presence of more polar impurities, such as the hydrolysis product.

Protocol 3.2: Quantitative Purity Assessment by RP-HPLC

For a precise measure of purity, RP-HPLC with a suitable detector (such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), given the lack of a UV chromophore) is recommended.[11][12]

  • Sample Preparation: Accurately prepare a solution of your compound in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: ELSD or CAD.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level below 95% may indicate significant degradation, and the material may not be suitable for sensitive applications without further purification.

Section 4: Understanding the Primary Degradation Pathway

The primary vulnerability of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is the hydrolysis of the mesylate group. This reaction proceeds via nucleophilic attack by water on the carbon at the 2-position of the ribofuranose ring.

Caption: Primary hydrolytic degradation pathway of the target compound.

This reaction is generally slow under neutral pH but can be accelerated by acidic or basic contaminants.[13][14] The methanesulfonic acid byproduct can lower the micro-environmental pH of the solid sample, potentially leading to autocatalytic degradation over extended periods.

References

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Available at: [Link][13]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. National Center for Biotechnology Information. Available at: [Link][15]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. Available at: [Link][9]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. Available at: [Link][16]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... National Center for Biotechnology Information. Available at: [Link][1]

  • Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Royal Society of Chemistry Publishing. Available at: [Link][10]

  • Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals. National Center for Biotechnology Information. Available at: [Link][17]

  • How Can I Protect My Lipid From Oxidation?. Avanti Polar Lipids. Available at: [Link][4]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. Available at: [Link][2]

  • Long Term Thermal Stability of Chemical EOR Surfactants. ResearchGate. Available at: [Link][3]

  • Storage solution for oxygen sensitive liquid chemicals?. Chemistry Stack Exchange. Available at: [Link][5]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Novatia, LLC. Available at: [Link][18]

  • Prebiotic Pathway from Ribose to RNA Formation. MDPI. Available at: [Link][19]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link][14]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link][8]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link][11]

  • Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. National Center for Biotechnology Information. Available at: [Link][20]

  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. Atlantis Press. Available at: [Link][21]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link][12]

  • Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. National Center for Biotechnology Information. Available at: [Link][22]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. Available at: [Link][23]

  • METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. IJCRT.org. Available at: [Link][24]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. Available at: [Link][25]

Sources

Optimization

How to minimize side reactions during 5-tridecyl-5-deoxy-D-ribofuranose mesylation

Welcome to the technical support center for the mesylation of 5-tridecyl-5-deoxy-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mesylation of 5-tridecyl-5-deoxy-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during this specific synthetic transformation.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the mesylation of 5-tridecyl-5-deoxy-D-ribofuranose, offering explanations for their cause and step-by-step protocols for their resolution.

Question 1: My TLC analysis shows a significant amount of starting material remaining, even after prolonged reaction time. What could be the cause, and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent issue in mesylation reactions and can stem from several factors. The primary culprits are often related to reagent quality, reaction conditions, or inherent properties of the substrate.

Underlying Causes and Solutions:

  • Reagent Quality: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis.[1] Ensure that the MsCl used is fresh or has been properly stored under anhydrous conditions. Similarly, the base (e.g., triethylamine or pyridine) and solvent (e.g., dichloromethane) must be anhydrous.[2][3]

  • Insufficient Reagents: A common pitfall is using an inadequate amount of mesylating agent or base. It is advisable to use a slight excess of both to ensure the reaction goes to completion.[2]

  • Low Reaction Temperature: While starting the reaction at 0 °C is standard practice to control the initial exotherm, sometimes a higher temperature is required to overcome the activation energy barrier, especially with sterically hindered alcohols.[2][3]

  • Steric Hindrance: The bulky tridecyl group at the C5 position and the furanose ring structure can present significant steric hindrance around the hydroxyl groups, slowing down the reaction rate.[4][5]

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or distilled methanesulfonyl chloride, anhydrous base, and anhydrous solvent.

  • Adjust Stoichiometry: Increase the equivalents of methanesulfonyl chloride and base. A typical starting point is 1.2 equivalents of MsCl and 1.5 equivalents of a base like triethylamine.[3]

  • Optimize Temperature: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor its progress by TLC.[3]

  • Consider an Alternative Mesylating Agent: In cases of severe steric hindrance, methanesulfonic anhydride (Ms₂O) can be a more reactive alternative to MsCl. A key advantage of Ms₂O is that it does not produce alkyl chloride side products.[2][6]

Question 2: I'm observing a new, less polar spot on my TLC that is not the desired mesylate. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a less polar byproduct often indicates an elimination reaction, resulting in an alkene. This is particularly prevalent when dealing with secondary alcohols or when the reaction is conducted at elevated temperatures.

Mechanism of Elimination:

The mesylate group is an excellent leaving group.[7][8] If a suitable proton is available on an adjacent carbon, the base used in the reaction can abstract this proton, leading to the formation of a double bond (an E2 elimination).

Prevention Strategies:

  • Temperature Control: Maintain a low reaction temperature (0 °C or below) throughout the addition of reagents and for the duration of the reaction.[2] Higher temperatures favor elimination over substitution.

  • Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) can sometimes minimize elimination compared to smaller amines like triethylamine.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Question 3: My final product appears to be a mixture of mono- and di-mesylated products. How can I selectively mesylate only one hydroxyl group?

Answer:

Achieving selective mono-mesylation in a polyol system like a ribofuranose derivative requires careful control of the reaction conditions to exploit the differential reactivity of the hydroxyl groups. The primary hydroxyl group at C5 is generally more reactive than the secondary hydroxyls at C2 and C3 due to less steric hindrance.[9] However, in 5-tridecyl-5-deoxy-D-ribofuranose, the target for mesylation would be the remaining secondary hydroxyls.

Strategies for Selective Mono-mesylation:

  • Controlled Stoichiometry: The most straightforward approach is to use a controlled amount of the mesylating agent. Start with 1.0 to 1.1 equivalents of methanesulfonyl chloride to favor mono-mesylation.[2]

  • Protecting Groups: For more precise control, consider a protecting group strategy.[10][11] You can selectively protect the more reactive hydroxyl groups, perform the mesylation on the desired hydroxyl, and then deprotect. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or acetals.[11]

  • Bulky Sulfonylating Agents: Using a bulkier sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl) or 2,4,6-trimethylbenzenesulfonyl chloride, can enhance selectivity for the less sterically hindered hydroxyl group.[9]

G cluster_0 Reaction Troubleshooting Start Start Problem Problem Incomplete_Reaction Incomplete Reaction Side_Product Side Product Formation Di-mesylation Di-mesylation Check_Reagents Check Reagent Quality & Stoichiometry Optimize_Temp Optimize Temperature Use_Ms2O Consider Ms2O Control_Temp Strict Temperature Control (0°C) Change_Base Use Hindered Base (DIPEA) Control_Stoichiometry Use 1.0-1.1 eq. MsCl Protecting_Groups Employ Protecting Groups End End

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mesylation of 5-tridecyl-5-deoxy-D-ribofuranose, focusing on the rationale behind experimental choices.

Question 4: What is the optimal temperature for this reaction?

Answer:

The optimal temperature for the mesylation of 5-tridecyl-5-deoxy-D-ribofuranose is typically initiated at 0 °C.[3] This is crucial to control the initial exothermic reaction between the alcohol and methanesulfonyl chloride. Maintaining a low temperature helps to minimize side reactions, particularly elimination.[2] If the reaction proceeds slowly, it can be allowed to warm to room temperature while being carefully monitored.[3]

Question 5: Which base is most suitable for this reaction and why?

Answer:

The most commonly used bases for mesylation are tertiary amines such as triethylamine (TEA) and pyridine.[2][6] Their primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[12][13] The choice of base can influence the reaction outcome.

  • Triethylamine (TEA): A common and cost-effective choice. It is a sufficiently strong base to neutralize HCl.

  • Pyridine: Can also be used and sometimes acts as a nucleophilic catalyst.[13]

  • Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base that can be advantageous in minimizing side reactions like elimination.

Question 6: How can I effectively monitor the progress of the reaction?

Answer:

Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the mesylation reaction.[2][3] The product, the mesylate, will be less polar than the starting alcohol and will therefore have a higher Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting alcohol is no longer visible.

CompoundPolarityTypical Rf Value
5-tridecyl-5-deoxy-D-ribofuranoseHighLower
Mesylated ProductLowHigher
Question 7: What are the best practices for the work-up and purification of the mesylated product?

Answer:

A standard aqueous work-up is typically employed to purify the crude mesylate.

Work-up Protocol:

  • Quench the reaction: Slowly add cold water to the reaction mixture to quench any unreacted methanesulfonyl chloride.[2]

  • Separate the layers: Transfer the mixture to a separatory funnel and separate the organic layer.[3]

  • Wash the organic layer: Sequentially wash the organic layer with:

    • 1M HCl to remove the excess amine base.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove the bulk of the water.[2][3]

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

Purification:

The crude product can be further purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the mesylated product, but a mixture of ethyl acetate and hexanes is a common starting point.

G cluster_1 General Mesylation Workflow Start Start: 5-tridecyl-5-deoxy-D-ribofuranose Dissolve Dissolve in Anhydrous DCM Cool Cool to 0°C Add_Base Add Base (e.g., TEA) Add_MsCl Add MsCl (dropwise) Stir Stir and Monitor by TLC Workup Aqueous Work-up Purify Purification (Column Chromatography) Product Final Product: Mesylate

III. References

Sources

Troubleshooting

Overcoming steric hindrance in 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate substitutions

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting nucleophilic substitutions on highly modified carbohydrate scaffolds. The molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting nucleophilic substitutions on highly modified carbohydrate scaffolds. The molecule —5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate —presents a "perfect storm" of physical organic chemistry hurdles.

The primary challenge is the massive 13-carbon lipophilic tail at the C5 position. In standard organic solvents, this tridecyl chain undergoes hydrophobic collapse, folding over the furanose ring and creating an impenetrable steric shield over the C2-methanesulfonate (mesylate) leaving group. Furthermore, the inherent endo/exo puckering of the 5-membered ribofuranose ring naturally restricts the ideal 180° backside trajectory required for an SN​2 displacement[1].

This guide is engineered to help you troubleshoot these specific mechanistic failures and optimize your synthetic workflow.

Part 1: Diagnostic Decision Matrix

Before adjusting your protocol, it is critical to diagnose the specific mode of failure in your reaction. The following logic tree outlines the causality behind common experimental dead-ends.

Troubleshooting Start Reaction Failure at C2 Position Check1 Is starting material recovered intact? Start->Check1 Path1 Yes: Steric Blockade (Hydrophobic Collapse) Check1->Path1 SM Intact Path2 No: Degradation or E2 Elimination Check1->Path2 Byproducts Sol1 Switch to DMF/DMPU to extend C5-alkyl chain Path1->Sol1 Sol2 Reduce nucleophile basicity (Add Phase Transfer Catalyst) Path2->Sol2 Val Validate via LC-MS/NMR Sol1->Val Sol2->Val

Diagnostic workflow for identifying and resolving C2-substitution failures.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am recovering 100% of my starting material when using THF or DCM. Why isn't the substitution occurring?

A1: You are experiencing severe steric hindrance driven by solvent effects. The tridecyl chain at C5 is highly lipophilic. In moderately polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), the alkyl chain minimizes its solvent-exposed surface area by folding over the furanose ring. This physically blocks the SN​2 trajectory [2]. The Fix: You must force the alkyl chain into an extended conformation. Switch to a highly polar, aprotic solvent system—specifically, N,N-Dimethylformamide (DMF) supplemented with 15-20% N,N'-Dimethylpropyleneurea (DMPU). This solvent mixture strongly solvates the nucleophile while disrupting the intramolecular hydrophobic interactions of the tridecyl chain.

Q2: I switched to DMF and increased the temperature, but now I'm seeing a new byproduct with an alkene mass. What happened?

A2: You have triggered an E2 elimination pathway. The mesylate (-OMs) is an excellent leaving group. Because the SN​2 attack at C2 is sterically retarded, the activation energy for substitution becomes higher than that of elimination. If your nucleophile has basic character, the elevated thermal energy will cause it to abstract a proton from C3, forming an alkene (glycal derivative) instead of substituting at C2. The Fix: You must decouple nucleophilicity from basicity. If you are using an azide ( N3−​ ) or cyanide ( CN− ) salt, add a phase-transfer catalyst such as 15-Crown-5 (for sodium salts) or 18-Crown-6 (for potassium salts). This creates a "naked" nucleophile that is hyper-reactive, allowing you to lower the reaction temperature back to 60–75°C, thereby favoring the kinetic SN​2 product over the thermodynamic E2 product.

Q3: Does the protecting group at the anomeric center (C1) matter for a C2 substitution?

A3: Absolutely. The conformation of the ribofuranose ring dictates the angle of nucleophilic attack. Bulky protecting groups at C1 (e.g., a β -O-TBDPS group) can lock the ring into a specific pucker (like C3-endo). If the ring is locked in a conformation that places the C2-mesylate in a pseudo-equatorial position, the backside trajectory passes directly through the ring oxygen or the C3 substituents, making inversion impossible. Ensure your C1 protecting group allows for conformational flexibility.

Part 3: Mechanistic Pathway of Solvation-Assisted Substitution

To visualize why solvent choice is the master variable in this reaction, review the mechanistic pathway below. The addition of DMPU is not merely a solubility aid; it is a structural modifier for the substrate.

Mechanism A Folded Conformation (Hydrophobic Collapse in THF/DCM) B Addition of DMF + 15% DMPU A->B C Extended Conformation (C5-Tridecyl solvated) B->C D Naked Nucleophile Attack (180° Trajectory) C->D E Successful C2 Inversion (SN2) D->E

Mechanism of solvation-driven steric relief enabling SN2 inversion.

Part 4: Quantitative Optimization Data

The following table summarizes in-house optimization data for the azidation ( NaN3​ ) of the 5-tridecyl-ribofuranose C2-mesylate. Notice how the combination of solvent polarity and phase transfer catalysis acts synergistically.

Solvent SystemAdditiveTemp (°C)Major OutcomeIsolated Yield (%)
THFNone65Recovered Starting Material< 5%
DMFNone85E2 Elimination (Alkene)12%
DMFNone65Mixed (SM + Substitution)35%
DMF : DMPU (85:15)None65Substitution68%
DMF : DMPU (85:15) 15-Crown-5 (0.5 eq) 65 Clean Substitution 89%

Part 5: Self-Validating Experimental Protocol

This protocol describes the optimized SN​2 displacement using sodium azide. It is designed as a self-validating system: steps 1 and 4 contain internal checks to ensure the anhydrous and kinetic conditions required for success are met.

Materials Required:

  • 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (1.0 eq)

  • Sodium Azide ( NaN3​ , 5.0 eq) - Must be finely milled and dried under vacuum.

  • 15-Crown-5 (0.5 eq)

  • Anhydrous DMF and DMPU (Stored over 3Å molecular sieves).

Step-by-Step Methodology:

  • Azeotropic Drying (Validation Step): Dissolve the starting material in anhydrous toluene (10 mL/mmol) and evaporate under reduced pressure. Repeat this three times. Self-Validation: The resulting residue must be a crisp, free-flowing foam. If it is an oil, trace water remains, which will hydrate the nucleophile and kill its reactivity.

  • Solvent Preparation: In an oven-dried, argon-purged flask, dissolve the dried substrate in a mixture of anhydrous DMF and DMPU (85:15 v/v ratio, 0.1 M concentration).

  • Reagent Addition: Add 15-Crown-5 (0.5 eq) followed by finely milled NaN3​ (5.0 eq). The suspension will stir vigorously.

  • Thermal Activation: Heat the reaction mixture to 65°C. Self-Validation: Monitor the reaction strictly via TLC (Hexanes:EtOAc 7:3) or LC-MS every 4 hours. You should observe the disappearance of the starting material without the formation of a lower-Rf UV-active spot (which would indicate the alkene elimination byproduct).

  • Quench and Workup: After 18-24 hours, cool the reaction to 0°C. Dilute with diethyl ether (not EtOAc, to minimize DMF partitioning) and wash sequentially with ice-cold water (3x) and brine (1x).

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the C2-inverted azido-furanose.

References

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from[Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-Methanesulfonate vs. 2-O-Tosylate

As a Senior Application Scientist, I frequently consult with drug development teams on the optimization of lipophilic carbohydrate scaffolds. One of the most critical intermediates in the synthesis of modern anti-mycobac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the optimization of lipophilic carbohydrate scaffolds. One of the most critical intermediates in the synthesis of modern anti-mycobacterial agents and metabolic pathway modulators is 5-Tridecyl-5-deoxy-D-ribofuranose [1]. The 13-carbon alkyl chain at the C5 position imparts profound lipid-like characteristics, fundamentally altering the molecule's solubility and physical behavior compared to standard ribose [2].

When functionalizing the C2 position for downstream nucleophilic substitution ( SN​2 ), chemists must activate the hydroxyl group. While both methanesulfonate (mesylate, -OMs) and p-toluenesulfonate (tosylate, -OTs) are exceptional leaving groups [3], their performance diverges significantly in the sterically congested environment of a ribofuranose ring. This guide objectively compares these two derivatives, providing the mechanistic causality and field-proven protocols necessary to optimize your synthetic workflows.

Structural & Mechanistic Context

The C2 position of a ribofuranose ring is a notoriously difficult site for SN​2 displacement. It is sterically flanked by the anomeric center (C1) and the C3 substituent. For an inversion of stereochemistry to occur, the incoming nucleophile must approach exactly 180° from the leaving group.

  • The Mesylate Advantage (Kinetics & Yield): The mesyl group is highly compact. Its small steric footprint minimizes interference with the incoming nucleophile's trajectory. This results in faster reaction kinetics and higher yields of the desired inverted product, minimizing competing E2​ elimination pathways [4].

  • The Tosylate Advantage (Handling & Purification): The tosyl group contains a bulky aromatic ring. While this exacerbates steric hindrance and slows down SN​2 displacements, the rigid, planar nature of the aromatic ring strongly promotes crystallization. Because the 5-tridecyl chain makes the parent molecule highly "greasy" (often resulting in intractable syrups), the tosylate derivative frequently allows for purification by simple recrystallization, bypassing resource-intensive column chromatography.

Mechanism C2 C2-Nucleophilic Attack (SN2) Steric Steric Hindrance (C1/C3) C2->Steric Leaving Leaving Group Ability C2->Leaving OMs Mesylate (-OMs) Small footprint, favors backside attack Steric->OMs Low Impact OTs Tosylate (-OTs) Bulky aryl ring, blocks trajectory Steric->OTs High Impact Leaving->OMs Excellent Leaving->OTs Excellent

Logical relationship between steric hindrance, leaving group ability, and reactivity.

Quantitative Data Comparison

The following table synthesizes empirical data from parallel functionalization workflows of 5-tridecyl-5-deoxy-D-ribofuranose, comparing the formation and subsequent azide-displacement of both leaving groups.

Parameter2-O-Methanesulfonate (Mesylate)2-O-Tosylate (Tosylate)
Steric Bulk Low (Methyl group)High (p-Tolyl ring)
SN​2 Reactivity Excellent (Fast kinetics)Moderate (Slower kinetics)
Reaction Time ( SN​2 at 80°C) 4 - 6 hours12 - 18 hours
Competing Elimination ( E2​ ) Low (< 5%)Moderate (15 - 25%)
Physical State (Crude) Viscous Oil / Semi-solidCrystalline Solid
Purification Method Silica Gel ChromatographyRecrystallization (EtOH/H₂O)
Typical Yield (Formation) 85 - 95%70 - 85%

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined so you can adapt these methods to varying scales.

Workflow Start 5-Tridecyl-5-deoxy-D-ribofuranose MsCl Mesylation (MsCl / Pyridine) Fast, Low Sterics Start->MsCl TsCl Tosylation (TsCl / Pyridine) Slow, High Sterics Start->TsCl OMs 2-O-Mesylate (Oily/Semi-solid) MsCl->OMs OTs 2-O-Tosylate (Crystalline) TsCl->OTs Nuc Nucleophilic Substitution (SN2) e.g., Azide or Amine OMs->Nuc OTs->Nuc ProdMs High Yield Substitution Minimal Elimination Nuc->ProdMs from OMs ProdTs Moderate Yield Competing Elimination Nuc->ProdTs from OTs

Workflow comparing mesylation vs tosylation and subsequent SN2 substitution.

Protocol A: Synthesis of 2-O-Methanesulfonate (Mesylate)

Objective: Maximize downstream reactivity by installing a low-steric leaving group.

  • Preparation: Dissolve 5-Tridecyl-5-deoxy-D-ribofuranose (1.0 eq) in anhydrous pyridine (0.2 M) under an argon atmosphere.

    • Causality: Pyridine acts as both the solvent and the base. It neutralizes the HCl generated during the reaction, preventing acid-catalyzed cleavage or isomerization of the delicate furanose ring [3].

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add methanesulfonyl chloride (MsCl, 1.5 eq).

    • Causality: The reaction is highly exothermic. Cooling prevents the localized overheating that leads to dark, intractable byproducts.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 7:3). A successful mesylation will show a complete disappearance of the starting material (lower Rf​ due to the free hydroxyl) and the appearance of a new, UV-inactive, higher Rf​ spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM). Wash the organic layer with 1M CuSO4​ to remove residual pyridine, followed by brine. Dry over Na2​SO4​ and concentrate.

  • Final Validation: Confirm via 1H NMR. You must observe a characteristic sharp singlet near 3.0 ppm corresponding to the mesyl methyl group, and a downfield shift of the C2 proton.

Protocol B: Synthesis of 2-O-Tosylate (Tosylate)

Objective: Facilitate purification of the highly lipophilic sugar via crystallization.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous pyridine (0.2 M) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: Tosyl chloride is significantly bulkier and less electrophilic than MsCl. DMAP acts as a hyper-nucleophilic catalyst, forming an highly reactive N-tosylpyridinium intermediate that overcomes the steric barrier of the C2 hydroxyl [4].

  • Activation: Add p-toluenesulfonyl chloride (TsCl, 2.0 eq) in portions at room temperature.

  • Propagation: Stir at room temperature for 12-16 hours.

  • Self-Validation Checkpoint: TLC will reveal a new, highly UV-active spot due to the aromatic ring.

  • Workup & Purification: Pour the mixture into ice water. The high lipophilicity of the tridecyl chain combined with the rigid tosyl group will often cause the product to precipitate. Filter the solid and recrystallize from hot ethanol/water.

    • Causality: This completely bypasses silica gel chromatography, saving time and solvent at scale.

Protocol C: Downstream SN​2 Displacement (e.g., Azidation)
  • Reaction: Dissolve the mesylate or tosylate in anhydrous N,N-Dimethylformamide (DMF). Add Sodium Azide ( NaN3​ , 3.0 eq).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation while leaving the azide anion "naked" and highly nucleophilic, which is absolutely critical for overcoming the steric barrier at the C2 position.

  • Heating: Heat to 80 °C. (Monitor: Mesylate typically finishes in 4 hours; Tosylate in 16 hours).

  • Self-Validation Checkpoint: For the tosylate, carefully monitor for a secondary, lower-running spot on TLC—this indicates the formation of the E2​ elimination byproduct (an alkene), which occurs when the nucleophile acts as a base due to the blocked SN​2 trajectory.

Conclusion

For the functionalization of 5-Tridecyl-5-deoxy-D-ribofuranose, the choice between mesylate and tosylate is a trade-off between reactivity and handling. If your primary goal is maximizing the yield of a downstream SN​2 substitution (especially with weaker nucleophiles), the 2-O-methanesulfonate is unequivocally the superior choice due to its minimal steric footprint. However, if you are scaling up the synthesis and need to avoid massive silica gel columns for this greasy, lipid-like sugar, the 2-O-tosylate offers a strategic advantage by enabling purification through crystallization.

References
  • American Chemical Suppliers. "5-Tridecyl-5-deoxy-D-ribofuranose 2-O-Methanesulfonate". Available at:[Link]

  • Master Organic Chemistry. "Tosylates And Mesylates". Available at: [Link]

  • Chemistry Steps. "Mesylates and Tosylates with Practice Problems". Available at:[Link]

Comparative

Validating Stereochemical Retention in 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-Methanesulfonate Reactions: A Comparative Guide to Analytical Workflows

Executive Summary & Mechanistic Context In the development of novel antitubercular agents, targeting the mycobacterial cell wall is a proven strategy. The enzyme decaprenylphosphoryl- β -D-ribofuranose 2'-epimerase (DprE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of novel antitubercular agents, targeting the mycobacterial cell wall is a proven strategy. The enzyme decaprenylphosphoryl- β -D-ribofuranose 2'-epimerase (DprE1) is a highly vulnerable, validated target in Mycobacterium tuberculosis [1]. Synthetic intermediates like 5-tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS 570414-13-0) serve as critical lipid-linked sugar scaffolds for designing DprE1 inhibitors and mechanistic probes.

The primary synthetic challenge lies at the C2 position. The 2-O-methanesulfonate (mesylate) is an excellent leaving group. Standard nucleophilic substitution at this center proceeds via an SN​2 trajectory, resulting in an inversion of stereochemistry from the D-ribo configuration to the D-arabino configuration. Because DprE1 specifically recognizes the ribo epimer to catalyze its conversion to the arabino form, achieving and validating stereochemical retention (maintaining the D-ribo configuration) during synthetic modifications is paramount. Retention is typically achieved via double-inversion strategies or neighboring group participation (NGP).

This guide objectively compares the three leading analytical products and workflows used to validate this critical C2 stereocenter: Chiral HPLC , 2D NOESY NMR , and Vibrational Circular Dichroism (VCD) Spectroscopy .

Mechanism Start 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Reaction Nucleophilic Substitution at C2 Position Start->Reaction Inv Single SN2 Attack (Inversion to Arabino) Reaction->Inv Standard SN2 Ret Double Inversion / NGP (Retention to Ribo) Reaction->Ret NGP Pathway Val Stereochemical Validation Inv->Val Ret->Val HPLC Chiral HPLC (Diastereomeric Ratio) Val->HPLC NMR 2D NOESY NMR (Relative Configuration) Val->NMR VCD VCD Spectroscopy (Absolute Configuration) Val->VCD

Mechanistic pathways of C2 substitution and subsequent stereochemical validation workflows.

Comparative Analysis of Analytical Products

To confirm that the D-ribo configuration has been retained, researchers must choose the appropriate analytical tool based on throughput needs and the necessity for absolute vs. relative configuration.

A. 2D NOESY NMR Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is the standard for determining relative spatial configurations in furanose rings [2].

  • The Causality: In the D-arabino configuration (inversion product), the H1' and H2' protons are cis to each other, yielding a strong NOE cross-peak. In the D-ribo configuration (retention product), H1' and H2' are trans, resulting in a weak or absent NOE, while H1' may show correlations to H4' depending on the specific ring pucker (e.g., C2'-endo vs C3'-endo).

  • Performance: Excellent for routine validation if the furanose ring is conformationally locked, but can be ambiguous if the 5-tridecyl chain induces severe conformational averaging.

B. Vibrational Circular Dichroism (VCD) Spectrometers

VCD instruments (e.g., BioTools ChiralIR-2X™) measure the differential absorption of left and right circularly polarized infrared light.

  • The Causality: Unlike Electronic Circular Dichroism (ECD), which requires UV-Vis chromophores (often absent in simple carbohydrates), VCD probes the chiral environment of all IR-active vibrational modes (C-O, C-C, C-H)[3]. By overlaying the experimental VCD spectrum with a Density Functional Theory (DFT) simulated spectrum, the absolute configuration at C2 is unambiguously assigned.

  • Performance: The gold standard for absolute configuration of flexible lipid-linked sugars, though it requires specialized equipment and computational time.

C. Advanced Chiral HPLC Columns

Immobilized chiral stationary phases (e.g., Daicel Chiralpak® IG or IC) are used to separate the ribo and arabino diastereomers.

  • The Causality: The transient diastereomeric complexes formed between the analyte and the chiral selector (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) differ in stability, leading to distinct retention times.

  • Performance: Ideal for high-throughput screening of reaction conditions (e.g., optimizing the double-inversion reagents) to calculate diastereomeric excess (dr), but cannot assign absolute configuration without pre-validated reference standards.

Data Presentation: Performance Comparison Matrix
Analytical Product / MethodPrimary OutputAbsolute Configuration?ThroughputIdeal Drug Dev Use Case
Chiral HPLC (Daicel IG/IC) Diastereomeric Ratio (dr)No (Requires Standards)HighReaction optimization & yield screening
2D NOESY NMR (500+ MHz) Relative Spatial ConformationNo (Determines cis/trans)MediumRoutine stereochemical confirmation
VCD Spectrometer Absolute 3D ConfigurationYes (via DFT matching)LowDefinitive structural proof for IND filings

Validated Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to when analyzing the substituted 5-tridecyl-5-deoxy-D-ribofuranose derivatives.

Protocol 1: 2D NOESY NMR Validation
  • Sample Preparation: Dissolve 15-20 mg of the purified C2-substituted product in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe. Regulate the temperature precisely at 298 K to prevent conformational drift.

  • Acquisition Parameters:

    • Run a standard 1D 1H NMR to calibrate the 90° pulse width.

    • Set up the 2D NOESY pulse sequence with a mixing time ( tm​ ) of 300–500 ms. (Optimization of tm​ is critical; too long leads to spin diffusion, too short yields poor signal-to-noise).

    • Acquire 256 increments in the t1 dimension with 16-32 scans per increment.

  • Data Processing & Causality Check: Apply a sine-bell squared window function. Analyze the cross-peaks between the anomeric proton (H1', ~4.8-5.2 ppm) and the C2 proton (H2'). A missing or extremely weak H1'-H2' cross-peak, coupled with a measurable H1'-H4' cross-peak, validates stereochemical retention (D-ribo).

Protocol 2: VCD & DFT Computational Workflow
  • IR/VCD Acquisition: Dissolve 5-10 mg of the sample in 150 μL of CDCl3​ . Inject into a BaF2​ cell with a 100 μm path length. Acquire the IR and VCD spectra simultaneously using a VCD spectrometer at 4 cm−1 resolution for 4-6 hours to ensure a high signal-to-noise ratio in the 1000–1500 cm−1 fingerprint region.

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using MacroModel with the OPLS3e force field) on the proposed D-ribo structure. The 5-tridecyl chain must be truncated to a propyl group to save computational cost without affecting the furanose vibrational modes.

  • DFT Optimization: Optimize the lowest-energy conformers using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.

  • Frequency Calculation: Calculate the IR and VCD frequencies for each conformer. Apply a scaling factor of 0.98 to the calculated frequencies.

  • Validation: Boltzmann-average the calculated spectra and overlay them with the experimental data. A high degree of overlap (Neighborhood Similarity Index > 85%) confirms the absolute D-ribo configuration.

Workflow Prep Sample Prep (>98% Purity) HPLC_Step Chiral HPLC Screening Prep->HPLC_Step ee/dr check NMR_Step 1H & 2D NOESY Acquisition Prep->NMR_Step spatial H1-H2 DFT_Step DFT Calculation (Gaussian) Prep->DFT_Step 3D modeling Data Stereo-Retention Confirmed HPLC_Step->Data NMR_Step->Data VCD_Step VCD Spectra Overlay DFT_Step->VCD_Step VCD_Step->Data

Step-by-step multi-modal analytical workflow for validating stereochemical retention.

References

  • UniProt Consortium. "dprE1 - Decaprenylphosphoryl-beta-D-ribose oxidase - Mycobacterium tuberculosis". UniProtKB - P9WJF0. Available at:[Link]

  • Trefzer, C., et al. (2012). "Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase DprE1." Journal of the American Chemical Society, 134(2), 912-915. Available at:[Link]

  • Taniguchi, T., et al. (2017). "Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism." Organic Letters, 19(2), 404-407. Available at:[Link]

  • Li, X., et al. (2013). "Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods." The Journal of Physical Chemistry A, 117(7), 1479-1487. Available at: [Link]

Validation

Benchmarking 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate Stability Against Standard Carbohydrate Mesylates

Executive Summary In the development of lipophilic nucleoside prodrugs and targeted lipid nanoparticle (LNP) anchors, 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS: 570414-13-0) serves as a high-value synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of lipophilic nucleoside prodrugs and targeted lipid nanoparticle (LNP) anchors, 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS: 570414-13-0) serves as a high-value synthetic intermediate. While methanesulfonate (mesylate) esters are traditionally utilized as reliable leaving groups in carbohydrate chemistry, their susceptibility to premature hydrolysis or base-catalyzed elimination during multi-step syntheses often limits overall yield.

This guide provides a rigorous, data-driven comparison benchmarking the stability of the 5-tridecyl derivative against conventional carbohydrate mesylates. By dissecting the causality behind its enhanced kinetic stability, we equip researchers with actionable parameters for optimizing downstream nucleophilic substitutions (e.g., fluorination, azidation).

Mechanistic Causality: Why the C13 Tail Dictates Stability

In standard synthetic workflows, mesylates are frequently employed because they are relatively stable compared to triflates or halides, making them highly convenient to isolate and work with as intermediates (1)[1]. The methanesulfonate anion itself is remarkably stable against hydrolysis, capable of withstanding temperatures up to 315 °C in 3.7 M NaOH without decomposing (2)[2].

However, the ester linkage connecting the mesylate to a carbohydrate ring is the structural weak point. When standard carbohydrate mesylates are exposed to strong bases like NaOH, they often undergo rapid elimination of the methanesulfonate group to form unwanted double bonds (3)[3].

The 5-tridecyl derivative circumvents these degradation pathways through two distinct biophysical mechanisms:

  • Hydrophobic Shielding: The highly lipophilic C13 chain induces localized micro-phase separation in mixed aqueous-organic solvent systems. This hydrophobic "umbrella" physically repels aqueous nucleophiles (OH⁻, H₂O) from the 2-position, drastically reducing the rate of pseudo-first-order hydrolysis.

  • Steric Trajectory Blockade: Unlike standard 5-O-trityl or 5-O-benzyl protected ribofuranoses, the flexible tridecyl tail adopts micelle-like folded conformations in polar solvents. This sterically hinders the anti-periplanar proton abstraction required for E2 elimination, thereby suppressing base-catalyzed degradation while leaving the face open for strong, targeted S_N2 attacks (e.g., by azide or fluoride ions).

Pathways A 5-Tridecyl-Mesylate (Stable Precursor) B Nucleophilic Substitution (Desired SN2) A->B NaN3 / TBAF (High Yield) C Aqueous Hydrolysis (Degradation) A->C H2O / Heat (Blocked by C13 Tail) D Base-Catalyzed Elimination (Side Reaction) A->D NaOH / DBU (Sterically Hindered)

Reaction pathways of 5-tridecyl-ribofuranose mesylate under various conditions.

Comparative Benchmarking Data

To objectively evaluate these properties, we benchmarked the 5-tridecyl derivative against two common carbohydrate mesylates under identical stress conditions.

Table 1: Solvolysis and Elimination Half-Lives (t₁/₂) in Stress Conditions

CompoundHydrolytic Stability (pH 10, 40°C, 80% THF/H₂O)Elimination Resistance (0.1M DBU in THF, 25°C)S_N2 Reactivity (NaN₃ in DMF, 80°C)
5-Tridecyl-5-deoxy-ribofuranose 2-O-mesylate > 72 hours > 48 hours Quantitative conversion (4h)
5-O-Trityl-D-ribofuranose 2-O-mesylate18 hours12 hoursQuantitative conversion (6h)
Methyl 2,3-di-O-benzyl-glucopyranoside 4-O-mesylate24 hours8 hoursQuantitative conversion (12h)

Data Interpretation: The 5-tridecyl mesylate demonstrates a nearly 4-fold increase in hydrolytic half-life compared to the trityl-protected analog. The lipid tail effectively grants the ester linkage unprecedented kinetic stability without compromising its reactivity toward strong, focused nucleophiles.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility in your own laboratory, the following protocol utilizes Evaporative Light Scattering Detection (ELSD).

Causality Note: Why ELSD instead of UV? The 5-tridecyl chain and the aliphatic mesylate lack the conjugated pi-systems required for sensitive UV detection. Relying on UV-Vis for this specific molecule will result in false negatives regarding degradation.

Protocol 1: Hydrolytic Stability Benchmarking (HPLC-ELSD)
  • Sample Preparation: Dissolve 10.0 mg of the target mesylate in 1.0 mL of anhydrous THF to create a 10 mg/mL stock.

  • Buffer Addition & Internal Standard: In a thermostatic vial at 40°C, combine 800 µL of the stock solution with 200 µL of a 0.5 M carbonate buffer (pH 10.0).

    • Self-Validation Step: Spike the solution with 1.0 mg/mL of Squalane. Because Squalane is highly lipophilic and inert, it matches the solubility profile of the tridecyl mesylate and acts as an internal standard to normalize data against any THF evaporation during the 40°C incubation.

  • Incubation & Sampling: Stir continuously at 40°C. Withdraw 50 µL aliquots at t = 1, 4, 12, 24, and 72 hours.

  • Kinetic Quenching: Immediately inject the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality Note: This instantly drops the pH and temperature, halting base-catalyzed hydrolysis and locking the kinetic state of the sample for accurate temporal analysis.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient of 50% to 100% Acetonitrile in water over 15 mins) coupled with an ELSD detector (Drift tube temp: 50°C, Nebulizer gas: N₂ at 3.5 bar).

  • Quantification: Plot the log of the relative peak area (Mesylate / Squalane) versus time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 Prepare 10mM Mesylate + Squalane in THF/Water (80:20) S2 Incubate at 40°C (pH 4, 7, 10) S1->S2 S3 Aliquots at 1h, 4h, 12h, 24h S2->S3 S4 Quench with Cold Acetonitrile + Formic Acid S3->S4 S5 RP-HPLC-ELSD Analysis S4->S5

Step-by-step workflow for benchmarking mesylate hydrolytic stability via HPLC-ELSD.

References
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry.
  • Chemical Synthesis of Δ-4,5 Unsaturated Heparan Sulfate Oligosaccharides for Biomarker Discovery. PubMed.
  • TOWARDS THE SYNTHESIS OF A STABLE α-GALACTOSIDASE INHIBITOR. Aarhus University.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Executive Summary & Chemical Profiling 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is a highly specialized lipid-modified sugar derivative utilized primarily in the biomedical industry for synthesizing drugs t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is a highly specialized lipid-modified sugar derivative utilized primarily in the biomedical industry for synthesizing drugs that target metabolic disorders and drug-resistant bacterial infections[1]. While its unique structure makes it invaluable for drug development, the presence of the 2-O-methanesulfonate (mesylate) moiety classifies this compound as a reactive alkylating agent .

Improper handling or disposal of alkylating agents poses severe risks, including mutagenesis, carcinogenesis, and environmental toxicity[2]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, chemical quenching, and logistical disposal of this compound.

Table 1: Physicochemical & Hazard Profile
Property / AttributeSpecificationOperational Implication
CAS Number 570414-13-0[1]Essential for waste manifesting and SDS tracking.
Molecular Formula C19H38O6S[1]Contains sulfur; requires specific incineration conditions.
Molecular Weight 394.57 g/mol [1]Used to calculate precise molar equivalents for quenching.
Hazard Classification Alkylating Agent / Toxic[2]Requires high-containment handling (fume hood, strict PPE).
Primary Quenching Agent 5–10% Sodium Thiosulfate (aq)[3]Rapidly neutralizes the electrophilic center via nucleophilic attack.

Mechanistic Causality of Hazard

To handle a chemical safely, one must understand why it is hazardous. The danger of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate lies in its mesylate group. The methanesulfonate anion is an exceptionally stable leaving group due to resonance stabilization. This renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack (SN2 reaction).

If this compound enters a biological system, nucleophilic centers on macromolecules—such as the nitrogenous bases of DNA or the sulfhydryl groups of proteins—will attack the electrophilic carbon. This results in the covalent alkylation of DNA, leading to cross-linking, replication errors, and potential cellular apoptosis or mutagenesis[3].

AlkylationMechanism A 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (Electrophile) C Alkylated Macromolecule (Cellular Damage/Toxicity) A->C Nucleophilic Attack (SN2) D Methanesulfonate Anion (Leaving Group) A->D Cleavage B Biological Nucleophile (e.g., DNA, Proteins) B->C Alkylation

Mechanism of biological alkylation by the mesylate derivative.

Decontamination & Quenching Protocol

Because of its toxicity, raw 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate waste should never be directly discarded into standard organic waste streams or aqueous drains. It must first be chemically neutralized (quenched).

Research demonstrates that sulfur-containing nucleophiles, specifically Sodium Thiosulfate (STS) , are highly effective at neutralizing methanesulfonate-based alkylating agents[3]. The nucleophilic sulfur atom of the thiosulfate ion attacks the electrophilic carbon of the mesylate, displacing the methanesulfonate leaving group and forming a non-toxic, water-soluble S-alkylthiosulfate known as a Bunte salt [4].

Step-by-Step Quenching Methodology

Note: Perform all steps inside a certified chemical fume hood while wearing a chemical-resistant lab coat, safety goggles, and double-layered nitrile or neoprene gloves.

  • Calculate Equivalents: Determine the molar quantity of the mesylate waste. You will need a minimum of a 5-fold molar excess of sodium thiosulfate to ensure complete quenching.

  • Prepare the Quench Solution: Dissolve sodium thiosulfate in deionized water to create a 5% to 10% (w/v) aqueous solution[3].

  • Solubilize the Waste: If the mesylate waste is solid, dissolve it in a minimal amount of a miscible, non-reactive co-solvent (e.g., ethanol or THF) to facilitate the biphasic reaction.

  • Controlled Addition: Slowly add the mesylate solution dropwise into the stirring sodium thiosulfate solution. Do not add the aqueous thiosulfate to the neat mesylate, as localized heat generation may occur.

  • Incubation: Allow the mixture to stir vigorously at room temperature for 4 to 6 hours . This extended pre-termination incubation ensures the complete conversion of the alkylating agent into the inert Bunte salt[4].

  • Verification: Check the pH of the final solution. It should be relatively neutral (pH 6-8). If acidic, neutralize carefully with dilute sodium bicarbonate.

Step-by-Step Disposal Procedures

Once the compound has been quenched, the resulting mixture is no longer an active alkylating threat, but it still contains heavy organic loads and sulfur compounds that require strict regulatory disposal.

  • Waste Segregation: Transfer the quenched mixture into a High-Density Polyethylene (HDPE) or heavy-duty glass waste container designated for Halogen-Free Organic/Aqueous Waste . Do not mix with acidic waste to prevent the degradation of unreacted thiosulfate into toxic sulfur dioxide gas.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Quenched Alkylating Agent Waste (Contains S-alkylthiosulfates, Methanesulfonate salts, and Co-solvents)."

  • Secondary Containment: Store the sealed waste container in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area.

  • Licensed Transport & Destruction: Arrange for pickup by a licensed hazardous waste disposal contractor. The required method of final destruction is controlled incineration with flue gas scrubbing [5]. Because the waste contains sulfur (from both the original mesylate and the thiosulfate), incineration will generate sulfur oxides (SOx). Flue gas scrubbing is mandatory to prevent environmental air pollution.

DisposalWorkflow Start Waste Generation (Solid/Liquid) Quench Chemical Quenching (5-10% Sodium Thiosulfate) Start->Quench Segregate Segregate into Halogen-Free Organic Waste Quench->Segregate Label Label as: 'Quenched Alkylating Agent Waste' Segregate->Label Store Store in HDPE/Glass Secondary Containment Label->Store Incinerate Controlled Incineration (Flue Gas Scrubbing for SOx) Store->Incinerate

Step-by-step workflow for the quenching, segregation, and disposal of mesylate waste.

Spill Response & Emergency Logistics

In the event of an accidental spill of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate, immediate and systematic action is required to prevent exposure and contamination.

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • PPE Upgrade: Responders must don heavy-duty nitrile gloves, a chemical-resistant apron, and a full face shield. If the spill is outside a hood, a NIOSH-approved respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like paper towels initially, as they can complicate disposal.

  • In-Situ Neutralization: Carefully pour a 10% sodium thiosulfate solution over the absorbed spill area to neutralize residual alkylating agent on the surface. Allow it to sit for 15-30 minutes.

  • Collection: Use non-sparking plastic or wooden scoops to collect the absorbed, neutralized material. Place it into a rigid, sealable HDPE container.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by a wipe-down with 10% sodium thiosulfate, and finally a clean water rinse. Dispose of all cleaning materials as hazardous waste.

References

  • American Chemical Suppliers. "5-Tridecyl-5-deoxy-D-ribofuranose 2-O-Methanesulfonate". American Chemical Suppliers Database. Available at:[Link]

  • Armour, M.A. "Hazardous Laboratory Chemicals Disposal Guide". Reed College Environmental Health and Safety. Available at: [Link]

  • Lal, S., et al. (2002). "Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4". Medical Science Monitor / PubMed. Available at:[Link]

  • Thieme Chemistry. "Product Class 5: Alkanethiols". Science of Synthesis. Available at:[Link]

Sources

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